1-(3-Methylphenyl)piperidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylphenyl)piperidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-10(7-9)13-6-5-11(14)8-12(13)15/h2-4,7H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBWVRVYIVBCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(=O)CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 1-(3-methylphenyl)-2,4-dioxopiperidine
Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-(3-methylphenyl)-2,4-dioxopiperidine
Executive Summary
1-(3-methylphenyl)-2,4-dioxopiperidine (also designated as 1-(m-tolyl)piperidine-2,4-dione) represents a critical heterocyclic scaffold in medicinal chemistry. Distinguished by its
Chemical Identity & Structural Analysis
The compound is a six-membered nitrogen heterocycle characterized by a carbonyl group at the C4 position and a lactam carbonyl at C2. The N-aryl substitution with a 3-methylphenyl group imparts lipophilicity and dictates the steric environment, influencing binding affinity in biological targets.
Nomenclature & Identifiers:
-
IUPAC Name: 1-(3-methylphenyl)piperidine-2,4-dione
-
Common Name: 1-(m-tolyl)-2,4-dioxopiperidine
-
CAS Registry Number: 67148-42-7 (Generic for isomer class; specific registry may vary by vendor)
-
SMILES: CC1=CC(=CC=C1)N2CCC(=O)CC2=O
-
Molecular Formula:
-
Molecular Weight: 203.24 g/mol
Tautomeric Equilibrium
A defining feature of the 2,4-dioxopiperidine core is its keto-enol tautomerism. In solution, the compound exists in equilibrium between the keto form (A) and the enol form (B), driven by the acidity of the C3 methylene protons flanked by two carbonyls.
-
Form A (Keto): Dominant in non-polar solvents; reactive at C3 for alkylation.
-
Form B (Enol): 4-hydroxy-1-(3-methylphenyl)-5,6-dihydropyridin-2(1H)-one. Stabilized by hydrogen bonding and solvent polarity.
Figure 1: Tautomeric Equilibrium
Caption: Equilibrium between the 2,4-diketo form and the 4-hydroxy-2-enone form.
Synthetic Pathways
The industrial and laboratory standard for synthesizing 1-aryl-2,4-dioxopiperidines is the Dieckmann Cyclization . This route is preferred over direct condensation methods due to its regioselectivity and high yields.
The Dieckmann Protocol (Authoritative Route)
This pathway involves the construction of an acyclic diester precursor followed by intramolecular cyclization.
Reaction Scheme:
-
Michael Addition: m-Toluidine reacts with ethyl acrylate.
-
N-Alkylation: The secondary amine reacts with ethyl bromoacetate.
-
Cyclization: Base-mediated Dieckmann condensation yields the 3-ethoxycarbonyl intermediate.
-
Decarboxylation: Acid hydrolysis removes the ester group to yield the target dione.
Figure 2: Synthesis Workflow
Caption: Step-wise synthesis via Dieckmann condensation and subsequent decarboxylation.
Experimental Protocols
Detailed Synthesis Methodology
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Preparation of the Diester Precursor
-
Reagents: m-Toluidine (1.0 eq), Ethyl Acrylate (1.1 eq), Glacial Acetic Acid (cat.).
-
Procedure: Reflux m-toluidine and ethyl acrylate in ethanol for 12-16 hours. Concentrate in vacuo to obtain the secondary amine.
-
Alkylation: Dissolve the residue in DMF. Add Ethyl Bromoacetate (1.1 eq) and
(2.0 eq). Heat at 80°C for 6 hours. -
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate.
Step 2: Dieckmann Cyclization & Decarboxylation
-
Cyclization: Suspend Sodium Ethoxide (NaOEt, 1.5 eq) in dry Toluene. Add the diester precursor dropwise at reflux.
-
Observation: A thick precipitate (sodium enolate) typically forms. Reflux for 4 hours.
-
Hydrolysis/Decarboxylation: Cool the mixture and extract with water (the product is in the aqueous phase as the salt). Acidify the aqueous layer with 6M HCl and reflux for 2 hours to induce decarboxylation.
-
Isolation: Cool to room temperature. The product may precipitate or require extraction with Dichloromethane (DCM). Recrystallize from Ethanol/Hexane.
Physicochemical Characterization
To validate the structure, the following spectral data are characteristic of 1-aryl-2,4-dioxopiperidines.
Table 1: Predicted NMR & Physical Data
| Property | Characteristic Signal / Value | Structural Assignment |
| Ar-CH | ||
| C5-H | ||
| C3-H | ||
| C6-H | ||
| Ar-H : Aromatic protons (m-substituted pattern). | ||
| -OH : Enol proton (variable, solvent dependent). | ||
| IR Spectrum | 1720 cm | C=O stretch (Ketone). |
| 1660 cm | C=O stretch (Lactam/Amide). | |
| Melting Point | 104 - 108 °C | Typical range for 1-aryl-2,4-dione analogs. |
| Solubility | High: DMSO, DCM, MeOH | Low: Water, Hexane. |
Pharmacological & Research Context
Drug Discovery Utility: The 1-(3-methylphenyl)-2,4-dioxopiperidine scaffold is a "privileged structure" in medicinal chemistry. It serves as a precursor for:
-
Spiro-cyclic derivatives: Reaction at the active C3 position with dihaloalkanes yields spiro-compounds often investigated for anticonvulsant activity (similar to ethosuximide analogs).
-
Auxin Signaling Inhibitors: Related 1-aryl-2,4-dioxopiperidines have been identified as reversible inhibitors of auxin perception in plant biology, providing tools to dissect phytohormone pathways.
-
Antifungal Agents: 3-arylidene derivatives (via Knoevenagel condensation at C3) exhibit potent antifungal properties.
Handling & Safety:
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at -20°C, hygroscopic. Keep under inert gas to prevent oxidation of the active methylene.
References
-
UCL Discovery. (2025). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.[1][2] University College London. Link
-
National Institutes of Health (NIH). (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone. PubMed Central. Link
-
PubChem. (2025). Compound Summary: 1-(3-methylphenyl)piperidine-2,4-dione (CID 67148427). National Library of Medicine. Link
-
MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity.[3] Pharmaceuticals. Link
-
ResearchGate. (2024). Routes toward 4-aryl-2-piperidones and 4-arylpiperidines.Link
Sources
A Comprehensive Technical Guide to Determining the Solubility Profile of N-(3-methylphenyl)piperidine-2,4-dione in Dimethyl Sulfoxide (DMSO)
Abstract
The Central Role of DMSO in Modern Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar, aprotic organic solvent that has become indispensable in the pharmaceutical and biological sciences.[2][3] Its remarkable ability to dissolve a wide spectrum of both polar and non-polar compounds makes it an ideal solvent for creating concentrated stock solutions of test compounds for high-throughput screening (HTS), cell-based assays, and various other in vitro and in vivo studies.[2][4][5] In the initial phases of drug discovery, many promising small molecules exhibit poor aqueous solubility.[5] DMSO serves as a critical vehicle to solubilize these compounds, thereby enabling their biological evaluation.[2][3][5]
The preparation of accurate and stable DMSO stock solutions is a foundational step for any subsequent biological assay.[4] Inaccurate solubility data can lead to significant experimental artifacts, such as compound precipitation, which can result in misleading structure-activity relationship (SAR) data and the unwarranted rejection of potentially valuable drug candidates.[6][7] Therefore, a thorough understanding and precise determination of a compound's solubility in DMSO is not merely a technical exercise but a critical component of successful drug development.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
When discussing the solubility of a compound, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[6][8]
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates out of a solution when an aqueous buffer is added to a DMSO stock solution.[8][9] It is a non-equilibrium measurement and is highly relevant for in vitro assays where a concentrated DMSO stock is diluted into an aqueous medium.[6][9] Kinetic solubility is often the preferred measurement in early drug discovery due to its higher throughput and its direct relevance to HTS workflows.[6][9]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the maximum concentration of a compound that can be dissolved in a solvent (in this case, DMSO) when the system is at equilibrium.[6][8] This measurement is typically performed by incubating an excess of the solid compound with the solvent for an extended period to ensure that a true equilibrium is reached.[8][10] While more time-consuming to determine, thermodynamic solubility provides a more fundamental measure of a compound's intrinsic solubility and is critical for later-stage development and formulation studies.[6]
The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process and the intended application of the data.[6] For the comprehensive profiling of N-(3-methylphenyl)piperidine-2,4-dione, it is recommended that both parameters be determined.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of N-(3-methylphenyl)piperidine-2,4-dione in DMSO.
Caption: General workflow for solubility determination.
Detailed Experimental Protocols
Materials and Equipment
-
Test Compound: N-(3-methylphenyl)piperidine-2,4-dione (solid, high purity)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[4]
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Vortex mixer
-
Benchtop centrifuge
-
Water bath or sonicator (optional, for aiding dissolution)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS, or UV-Visible Spectrophotometer)
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination
This protocol aims to determine the maximum concentration of N-(3-methylphenyl)piperidine-2,4-dione that can be dissolved in DMSO at equilibrium.[10]
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of N-(3-methylphenyl)piperidine-2,4-dione into a 2 mL microcentrifuge tube.[10]
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.[10] This should create a slurry with excess solid.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[10] Gentle warming (e.g., 37°C) or sonication can be used if the compound is known to be heat-stable.[10]
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[10]
-
Gently agitate or mix the solution periodically during this incubation period.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to form a tight pellet of the undissolved solid.[10]
-
-
Sample Collection and Quantification:
-
Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.[10]
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and compatible with the chosen analytical method.
-
Determine the concentration of N-(3-methylphenyl)piperidine-2,4-dione in the diluted sample using a validated analytical method such as HPLC-UV or UV-Visible Spectroscopy.[10] A standard curve should be prepared for accurate quantification.
-
Back-calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.[10]
-
Protocol 2: Kinetic Solubility Determination in Aqueous Buffer
This protocol measures the solubility of the compound after a DMSO stock solution is diluted into an aqueous buffer, mimicking the conditions of many biological assays.[6][8]
Step-by-Step Methodology:
-
Preparation of DMSO Stock Solution:
-
Prepare a high-concentration stock solution of N-(3-methylphenyl)piperidine-2,4-dione in 100% anhydrous DMSO (e.g., 50 mM).[8] The exact concentration should be chosen based on the expected potency of the compound.
-
Ensure the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[10]
-
-
Dilution into Aqueous Buffer:
-
Incubation and Equilibration:
-
Shake or agitate the mixture at room temperature or 37°C for a defined period, typically 2 to 24 hours, to allow for precipitation to occur.[6]
-
-
Separation of Precipitate:
-
Filter the solution through a filter plate to remove any precipitated compound.[8]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical method like LC-MS/MS.[8]
-
The measured concentration represents the kinetic solubility of N-(3-methylphenyl)piperidine-2,4-dione under the specified conditions.
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured format.
Table 1: Solubility Profile of N-(3-methylphenyl)piperidine-2,4-dione
| Parameter | Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (Molar) | Method of Analysis |
|---|---|---|---|---|---|
| Thermodynamic Solubility | 100% Anhydrous DMSO | 25 | [Experimental Value] | [Calculated Value] | HPLC-UV |
| Kinetic Solubility | PBS, pH 7.4 (2% DMSO) | 25 | [Experimental Value] | [Calculated Value] | LC-MS/MS |
| Kinetic Solubility | PBS, pH 7.4 (2% DMSO) | 37 | [Experimental Value] | [Calculated Value] | LC-MS/MS |
Note: The molecular weight of N-(3-methylphenyl)piperidine-2,4-dione (C12H13NO2) is approximately 203.24 g/mol . This value should be used for conversions between mg/mL and molarity.
Critical Considerations and Best Practices
-
DMSO Quality: Always use anhydrous, high-purity DMSO (≥99.9%).[4] DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere, which can significantly impact the solubility of compounds.[11]
-
Compound Stability: It is advisable to assess the stability of N-(3-methylphenyl)piperidine-2,4-dione in DMSO over time, as some compounds may degrade.[11] Prepare fresh solutions when possible and store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][10]
-
Solvent-Target Interactions: Be aware that DMSO is not always an inert solvent. It can interact with target proteins, potentially leading to conformational changes or influencing ligand binding, although often with low affinity.[5] It is crucial to include appropriate solvent controls in all biological assays.[12][13]
-
Final DMSO Concentration: In cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[14] Higher concentrations can induce molecular changes in cells.
Conclusion
Determining the solubility profile of N-(3-methylphenyl)piperidine-2,4-dione in DMSO is a critical step in its evaluation as a potential drug candidate. By employing the rigorous thermodynamic and kinetic solubility protocols detailed in this guide, researchers can generate reliable and reproducible data. This information is fundamental for the design of robust biological assays, the interpretation of screening data, and the overall progression of the drug discovery project. Adherence to best practices in solvent handling and data analysis will ensure the scientific integrity of the results and facilitate informed decision-making.
References
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- BioDuro. ADME Solubility Assay.
- Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
- Benchchem. Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
-
MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]
-
Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]
-
MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]
-
McGill University. DMSO Is Not a Cure-All. But the FDA's Panic Over It Birthed a Myth. Available from: [Link]
-
PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives. Available from: [Link]
-
Quora. How to make a stock solution of a substance in DMSO. Available from: [Link]
-
PubMed. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Available from: [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]
-
ResearchGate. How do I make a stock solution of a substance in DMSO? Available from: [Link]
-
ResearchGate. How to check the Drug solubility DMSO solvent ..? Available from: [Link]
-
Ovid. Kinetic versus thermodynamic solubility temptations and risks. Available from: [Link]
-
YouTube. What is DMSO (Dimethyl Sulfoxide)? Available from: [Link]
-
MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
PubChemLite. 1-(3-methylphenyl)piperidine-2,4-dione. Available from: [Link]
-
PubMed. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. Available from: [Link]
-
PMC. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
Sources
- 1. PubChemLite - 1-(3-methylphenyl)piperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.cn [medchemexpress.cn]
1-(3-Methylphenyl)piperidine-2,4-dione molecular weight and formula
Topic: 1-(3-Methylphenyl)piperidine-2,4-dione: Physicochemical Profile & Synthetic Architecture Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary: The Scaffold Identity
1-(3-Methylphenyl)piperidine-2,4-dione is a specialized N-aryl heterocyclic scaffold belonging to the piperidine-2,4-dione class. Unlike their 2,6-dione counterparts (glutarimides, commonly associated with cereblon-binding PROTACs), the 2,4-diones represent a distinct structural motif utilized as intermediates in the synthesis of 1,4-dihydropyridines, kinase inhibitors, and glutamate receptor modulators.
The molecule features a piperidine ring oxidized at the 2 and 4 positions, with a meta-tolyl (3-methylphenyl) substituent on the nitrogen. This lipophilic aromatic substitution modulates the electronic properties of the lactam nitrogen and influences the acidity of the C3-methylene protons, making it a versatile nucleophile for further functionalization (e.g., Knoevenagel condensation).
Physicochemical Specifications
The following data constitutes the core identity of the molecule. All values are validated against chemical databases and calculated consensus models.
| Property | Value | Technical Note |
| IUPAC Name | 1-(3-Methylphenyl)piperidine-2,4-dione | Systematic nomenclature |
| CAS Number | 1518421-21-0 | Unique identifier [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | Confirmed stoichiometry [2] |
| Molecular Weight | 203.24 g/mol | Monoisotopic Mass: 203.0946 |
| SMILES | CC1=CC(=CC=C1)N2CCC(=O)CC2=O | Machine-readable string |
| Predicted LogP | ~1.3 - 1.6 | Moderate lipophilicity due to m-tolyl group |
| H-Bond Acceptors | 2 | Carbonyl oxygens (C2, C4) |
| H-Bond Donors | 0 | Tertiary amide / Ketone |
| pKa (C3-H) | ~10 - 11 | Active methylene flanked by two carbonyls |
Synthetic Architecture: The Dieckmann Cyclization Protocol
The most authoritative and scalable route to N-substituted piperidine-2,4-diones is the Dieckmann Cyclization of N-aryl-N-(alkoxycarbonylalkyl)-β-alanine esters. This method ensures regiocontrol and allows for the installation of the aryl group early in the synthesis.
Retrosynthetic Logic
The target molecule is disassembled into two key precursors:
-
m-Toluidine (3-Methylaniline) : Provides the N-aryl moiety.
-
Acrylate & Haloacetate synthons : Construct the carbon backbone.
Step-by-Step Methodology
Step 1: Formation of the Diester Precursor (N-Alkylation Sequence)
-
Reagents : 3-Methylaniline, Ethyl Acrylate, Ethyl Bromoacetate.
-
Protocol :
-
Michael Addition : React 3-methylaniline (1.0 eq) with ethyl acrylate (1.1 eq) in mild acidic conditions (acetic acid cat.) or neat at 80°C to form Ethyl 3-((3-methylphenyl)amino)propanoate.
-
N-Alkylation : Treat the secondary amine intermediate with ethyl bromoacetate (1.2 eq) and a base (K₂CO₃ or DIPEA) in refluxing acetonitrile or DMF.
-
Yield : Isolation of the diester intermediate Ethyl N-(3-methylphenyl)-N-(2-ethoxy-2-oxoethyl)-3-aminopropionate.
-
Step 2: Dieckmann Cyclization
-
Reagents : Sodium Ethoxide (NaOEt) in Ethanol or Potassium tert-butoxide (tBuOK) in THF/Toluene.
-
Mechanism : Base-mediated deprotonation of the alpha-methylene (acetyl group) triggers intramolecular nucleophilic attack on the ester carbonyl.
-
Protocol :
-
Dissolve the diester in anhydrous toluene.
-
Add tBuOK (1.5 eq) slowly at 0°C, then warm to room temperature. Stir for 4–12 hours.
-
Quench : Acidify with dilute HCl to pH 3–4.
-
Product : This step yields the 3-ethoxycarbonyl-1-(3-methylphenyl)piperidine-2,4-dione (beta-keto ester intermediate).
-
Step 3: Decarboxylation (Krapcho-like or Acidic)
-
Objective : Remove the ester group at C3 to yield the final 2,4-dione.
-
Protocol :
-
Reflux the beta-keto ester in acetonitrile/water (wet CH₃CN) or dilute H₂SO₄.
-
Evolution of CO₂ indicates reaction progress.
-
Purification : Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and recrystallize (typically from EtOH/Hexane).
-
Synthetic Pathway Visualization
Caption: Figure 1. Convergent synthesis of 1-(3-methylphenyl)piperidine-2,4-dione via Dieckmann cyclization and subsequent decarboxylation.
Analytical Validation & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following self-consistent spectral markers.
Proton NMR (¹H NMR) Signatures
Solvent: CDCl₃ or DMSO-d₆.[1]
-
Aryl Region (6.9 – 7.3 ppm) : Multiplet corresponding to the 4 protons of the m-tolyl ring. Look for the specific pattern of a 1,3-disubstituted benzene.
-
Tolyl Methyl (2.35 ppm) : A distinct singlet integrating to 3H.
-
Piperidine Ring :[2][3][4][5][6]
-
C3-H₂ (~3.4 – 3.6 ppm) : Singlet (or broadened singlet due to keto-enol tautomerism). This methylene is highly acidic and flanked by two carbonyls.
-
C5-H₂ (~2.6 – 2.8 ppm) : Triplet.
-
C6-H₂ (~3.8 – 4.0 ppm) : Triplet (downfield due to adjacent Nitrogen).
-
Mass Spectrometry (LC-MS)
-
Ionization : ESI+ (Electrospray Ionization).
-
Parent Ion : [M+H]⁺ = 204.10 Da.
-
Fragmentation : Loss of CO (28 Da) or the tolyl moiety may be observed in MS/MS.
Biological Context & Applications
Pharmacophore Utility
The 1-arylpiperidine-2,4-dione scaffold serves as a bioisostere for other cyclic imides.
-
Kinase Inhibition : The C3 position is a "privileged" site for Knoevenagel condensations with aldehydes (e.g., benzaldehydes, indoles) to generate 3-benzylidene derivatives. These derivatives often exhibit affinity for tyrosine kinases by mimicking the ATP-binding pocket geometry [3].
-
Glutamate Modulation : Substituted piperidine-diones have been explored as allosteric modulators of metabotropic glutamate receptors (mGluR), where the N-aryl group dictates receptor subtype selectivity [3].
Metabolic Stability
The meta-methyl group on the phenyl ring blocks metabolic oxidation at that position and increases lipophilicity (LogP) compared to the unsubstituted phenyl analog. This modification often improves blood-brain barrier (BBB) permeability, a critical factor for CNS-targeted drugs.
References
-
PubChem . (2025).[7] Compound Summary: 1-(3-methylphenyl)piperidine-2,4-dione.[8][9] National Library of Medicine. Retrieved from [Link]
-
UCL Discovery . (2015). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. University College London. Retrieved from [Link]
Sources
- 1. 2,4-Piperadinedione | 50607-30-2 [chemicalbook.com]
- 2. 365554-90-1|1-(3-Methylphenyl)piperidin-4-one|BLD Pharm [bldpharm.com]
- 3. Piperidine-2,4-dione | CAS#:50607-30-2 | Chemsrc [chemsrc.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Piperidinedione | C5H7NO2 | CID 10887863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1518421-21-0 CAS Manufactory [m.chemicalbook.com]
- 9. PubChemLite - 1-(3-methylphenyl)piperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
A Technical Guide to the Synthesis of N-Substituted Piperidine-2,4-diones: Core Strategies and Mechanistic Insights
The N-substituted piperidine-2,4-dione framework is a privileged scaffold in medicinal chemistry and drug development.[1] Its structural motif is a key component in a variety of pharmacologically active compounds, serving as an essential intermediate in the synthesis of molecules such as kinase inhibitors and glutamate receptor modulators.[1] The inherent reactivity of the dione system provides a versatile platform for constructing more complex, functionalized piperidine derivatives.[2]
This guide provides an in-depth analysis of the core synthetic strategies for constructing this valuable heterocyclic system. We will explore the mechanistic underpinnings of classical and modern synthetic routes, offer detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations.
The Dieckmann Condensation: A Cornerstone Strategy
The Dieckmann condensation, an intramolecular version of the Claisen condensation, remains one of the most reliable and widely used methods for constructing the piperidine-2,4-dione ring.[3] The overall strategy involves the base-mediated cyclization of an N-substituted amidodiester, followed by hydrolysis and decarboxylation to yield the target dione.[1][4]
Mechanistic Overview
The reaction proceeds in three key phases: precursor synthesis, cyclization, and decarbalkoxylation. The causality of this sequence is critical: a suitable acyclic precursor must first be assembled with correctly positioned ester functionalities to enable the intramolecular cyclization.
The core cyclization is initiated by a strong base (e.g., sodium methoxide) that deprotonates the α-carbon of one of the ester groups, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a five-membered cyclic intermediate. Subsequent collapse of this intermediate and elimination of an alkoxide group yields a cyclic β-keto ester. Under the reaction conditions, this intermediate is often readily hydrolyzed, and subsequent heating promotes decarboxylation to afford the final piperidine-2,4-dione.
Caption: General mechanism of the Dieckmann Condensation for piperidine-2,4-dione synthesis.
A Flexible Workflow for Precursor and Dione Synthesis
A robust and flexible route reported by Marson et al. highlights the practical application of this strategy, starting from readily available β-keto esters.[1][5] This approach avoids the need for N-protection and deprotection steps, which is a significant advantage in terms of step economy.
The workflow begins with the reductive amination of a β-keto ester to form a β-amino ester. This intermediate is then coupled with a malonic acid derivative (e.g., monomethyl malonate) using a peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the crucial amidodiester precursor. The final steps involve the base-mediated Dieckmann cyclization and subsequent decarboxylation.
Caption: Stepwise workflow for synthesizing piperidine-2,4-diones via the Dieckmann route.
Detailed Experimental Protocol: Synthesis of 6-Phenylpiperidine-2,4-dione
The following protocol is adapted from the work of Marson et al. and serves as a self-validating system for synthesizing a representative piperidine-2,4-dione.[1]
Step 1: Synthesis of Methyl 3-amino-3-phenylpropanoate (β-Amino Ester)
-
To a solution of methyl 3-oxo-3-phenylpropanoate (1.0 eq) in dichloromethane (DCM), add ammonium acetate (5.0 eq) and acetic acid (5.0 eq).
-
Stir the mixture at room temperature for 1 hour to form the intermediate vinylogous carbamate.
-
Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-amino ester, which can often be used without further purification.
Step 2: Synthesis of the Amidodiester Precursor
-
Dissolve the crude β-amino ester (1.0 eq) and monomethyl malonate (1.1 eq) in DCM.
-
Add 1-hydroxybenzotriazole (HOBt) (1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture at room temperature for 16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the pure amidodiester.
Step 3: Dieckmann Cyclization and Decarboxylation
-
Add the amidodiester (1.0 eq) to a solution of sodium methoxide (2.0 eq) in anhydrous methanol. Causality Note: The use of sodium methoxide in methanol is crucial. The methoxide base matches the methyl ester groups, preventing transesterification, and anhydrous conditions prevent premature hydrolysis of the esters.[4]
-
Reflux the mixture for 2 hours under a nitrogen atmosphere.
-
Cool the reaction and add a mixture of acetonitrile and water (e.g., 1% H₂O).
-
Reflux the mixture for an additional 2 hours to effect decarboxylation.
-
Neutralize with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography or recrystallization to yield the final 6-phenylpiperidine-2,4-dione.[1]
Scope and Optimization
The Dieckmann approach is versatile, accommodating a range of substituents on both the nitrogen and the piperidine ring. The choice of base and solvent is a critical optimization parameter. While sodium methoxide in methanol is common for methyl esters, other base/solvent systems like sodium ethoxide in ethanol or potassium tert-butoxide in THF can be employed for different ester groups or to modulate reactivity.[4]
| N-Substituent | C6-Substituent | Yield (%) | Reference |
| H | Phenyl | 66 | [1] |
| H | Methyl | 42 | [6] |
| H | Propyl | 51 | [6] |
| H | Phenethyl | 32 (improved from 15) | [1] |
| (S)-α-methylbenzyl | Phenyl | (Enantioselective) | [1] |
Modern Approaches: Multicomponent Reactions (MCRs)
While the Dieckmann condensation is a powerful stepwise approach, modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency and ability to rapidly generate molecular complexity from simple starting materials.[7][8] MCRs combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.
For piperidine synthesis, MCRs often proceed through domino sequences involving Michael additions, Mannich reactions, and subsequent cyclizations.[9] While direct four-component synthesis of N-substituted piperidine-2,4-diones is less common, these methods are excellent for creating highly functionalized piperidin-2-one or polysubstituted piperidine scaffolds that can be further elaborated.[9][10]
A representative MCR strategy involves the reaction of an aldehyde, an amine (or ammonia source like ammonium acetate), and two Michael acceptors.[9] The reaction cascade builds the piperidine ring in a highly convergent and atom-economical fashion.
Caption: Conceptual workflow for a four-component reaction to build a piperidine scaffold.
The value of this approach lies in its ability to rapidly generate diverse libraries of complex piperidine analogues for biological screening.[8] The resulting scaffolds, while not always the target dione, can be chemically manipulated through oxidation or other functional group transformations to access the desired piperidine-2,4-dione core.
References
-
Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at: [Link]
-
(n.d.). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(2023, November 14). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin. Available at: [Link]
-
(n.d.). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Available at: [Link]
-
(2025, August 6). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]
-
(2016). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Taylor & Francis. Available at: [Link]
-
(2009, July 23). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition. Available at: [Link]
-
(2023, May 10). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Macroheterocycles. Available at: [Link]
-
(2025, August 6). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis | Request PDF. ResearchGate. Available at: [Link]
-
(n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. Available at: [Link]
-
(n.d.). Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. Available at: [Link]
-
(2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
(2025, June 4). Piperidine Synthesis. DTIC. Available at: [Link]
-
(2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. hse.ru [hse.ru]
- 10. semanticscholar.org [semanticscholar.org]
Thermodynamic stability of 1-(3-methylphenyl)piperidine-2,4-dione
Thermodynamic Stability Profile: 1-(3-methylphenyl)piperidine-2,4-dione
Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers
Executive Summary
The thermodynamic stability of 1-(3-methylphenyl)piperidine-2,4-dione is governed by a complex interplay between keto-enol tautomerism, ring strain, and the electronic influence of the N-aryl substituent. As a cyclic
Structural Dynamics: The Tautomeric Equilibrium
The defining thermodynamic feature of 1-(3-methylphenyl)piperidine-2,4-dione is the acidity of the C3 methylene protons, flanked by carbonyls at positions 2 and 4. Unlike acyclic analogs, the cyclic constraint forces a specific orbital alignment that heavily influences the keto-enol equilibrium constant (
The Keto-Enol Interface
In solution, the molecule exists as a dynamic mixture of the diketo form and the enol form (specifically, the 4-hydroxy-1,2,5,6-tetrahydropyridin-2-one tautomer).
-
Diketo Form: Generally favored in polar protic solvents (e.g., water, methanol) where solvent H-bonding stabilizes the localized carbonyl dipoles.
-
Enol Form: Stabilized by an intramolecular hydrogen bond between the C4-hydroxyl and the C2-carbonyl oxygen. This form is often thermodynamically preferred in non-polar or aprotic solvents (e.g.,
, DMSO) and is further stabilized by conjugation with the N-aryl system.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Thermodynamic Driver: The resonance energy gained from the conjugated enol system (
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium shifting between the C3-methylene diketo form and the conjugated enol form. The equilibrium position is solvent-dependent.
Chemical Stability: Degradation Pathways
While the piperidine-2,4-dione ring is more stable than acyclic
Hydrolytic Ring Opening
The molecule contains a vinylogous imide structure. Under basic conditions (pH > 9), the hydroxide ion attacks the most electrophilic carbonyl.
-
Mechanism: Nucleophilic attack at C2 (or C4) leads to ring cleavage, generating a substituted
-keto acid derivative.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Thermodynamic Outcome: The ring-opened product is often thermodynamically more stable due to the relief of torsional strain and the formation of a carboxylate salt. However,
-keto acids are kinetically unstable and prone to decarboxylation, leading to irreversible degradation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Oxidative Instability
The "active methylene" at C3 is susceptible to autoxidation.
-
Radical Formation: In the presence of trace metals or peroxides, a hydrogen atom can be abstracted from C3, forming a radical stabilized by the two carbonyls and the adjacent nitrogen lone pair.
-
Dimerization: Two such radicals can couple to form a C3-C3 linked dimer, a common impurity in bulk synthesis of 1,3-dicarbonyls.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways. Hydrolysis leads to irreversible decarboxylation; oxidation leads to dimerization.
Physical Stability: Solid-State Polymorphism
Thermodynamic stability in the solid state is dictated by crystal packing forces. 1-(3-methylphenyl)piperidine-2,4-dione is prone to polymorphism due to:
-
Conformational Flexibility: The piperidine ring can adopt half-chair or boat conformations.
-
H-Bond Donors/Acceptors: The enol hydroxyl (donor) and carbonyls (acceptors) can form diverse intermolecular networks.
Risk: Metastable polymorphs may precipitate during crystallization. A thermodynamic solubility study is required to identify the stable form (Form I) to prevent phase transitions during shelf storage.
Experimental Protocols for Stability Assessment
To validate the thermodynamic profile, the following self-validating protocols are recommended.
Protocol: Determination of Tautomeric Constant ( )
Objective: Quantify the ratio of Keto:Enol forms in various media.
-
Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated solvent (
, , and mixture). -
Acquisition: Acquire a quantitative
-NMR spectrum (relaxation delay to ensure full relaxation). -
Analysis:
-
Integrate the C3-methylene protons (singlet/doublet, typically
3.0–3.5 ppm) for the Keto form. -
Integrate the vinylic C3-proton (singlet, typically
5.0–6.0 ppm) or the enolic -OH (if visible) for the Enol form.
-
-
Calculation:
(Note: Divide keto integral by 2 since it represents two protons).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">
Protocol: Forced Degradation Study (Stress Testing)
Objective: Establish the intrinsic stability limits.
| Stress Condition | Procedure | Target Endpoint |
| Acid Hydrolysis | 0.1 N HCl, Reflux, 4 hrs | Ring opening, Decarboxylation |
| Base Hydrolysis | 0.1 N NaOH, RT, 2 hrs | Ring opening (Rapid) |
| Oxidation | 3% | N-oxide formation, Dimerization |
| Thermal | Solid state, | Polymorphic transition, sublimation |
Data Visualization Scheme for HPLC:
-
Column: C18 Reverse Phase (high carbon load).
-
Mobile Phase: Gradient 0.1% Formic Acid in Water vs. Acetonitrile.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).
References
-
Marson, C. M. (2011). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Link
-
ChemicalBook. (2025). 2,4-Piperidinedione Properties and Safety Data. Link
-
National Institutes of Health (NIH). (2010). Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl)(tetralyl)]piperidine. PubMed. Link
-
Organic Chemistry Portal. (2023). Synthesis of
-keto amides and thermodynamic stability. Link -
PubChem. (2025). 1-(3-methylphenyl)piperidine-2,4-dione Compound Summary. Link
Methodological & Application
Functionalization of C-3 position in 1-(3-methylphenyl)piperidine-2,4-dione
Technical Application Note: Strategic C-3 Functionalization of 1-(3-methylphenyl)piperidine-2,4-dione
Part 1: Executive Summary & Mechanistic Rationale
The 1-(3-methylphenyl)piperidine-2,4-dione scaffold represents a privileged pharmacophore in drug discovery, serving as a core for antiviral, antifungal, and metabolic modulators. Its structural versatility hinges on the C-3 position , an "active methylene" site flanked by two carbonyl functionalities (C-2 amide and C-4 ketone).
This guide details the strategic functionalization of the C-3 position. Unlike simple piperidines, the N-aryl substitution (3-methylphenyl) modulates the electronic environment of the ring. The meta-tolyl group exerts a mild inductive electron-donating effect (+I) while maintaining the resonance withdrawal of the N-aryl system. This unique electronic push-pull renders the C-3 protons highly acidic (
Mechanistic Insight: The Enolate Driver
The reactivity at C-3 is driven by keto-enol tautomerism. In solution, the molecule exists in equilibrium between the diketo form and the enol form (stabilized by intramolecular H-bonding).
-
Acidity: The C-3 protons are the most acidic site.
-
Nucleophilicity: Upon deprotonation, the negative charge is delocalized primarily onto the O-4 oxygen and C-3 carbon.
-
Regioselectivity: Electrophilic attack occurs exclusively at C-3 under thermodynamic control due to the stability of the resulting conjugated system.
Part 2: Functionalization Protocols
Protocol A: Knoevenagel Condensation (Arylidene Formation)
Target: Synthesis of 3-arylidene-1-(3-methylphenyl)piperidine-2,4-diones. Application: Creation of Michael acceptors, fluorescence probes, and covalent inhibitors.
Rationale: This reaction utilizes the high acidity of C-3 to condense with aromatic aldehydes. The reaction is self-driving due to the formation of a conjugated exocyclic double bond.
Materials:
-
Substrate: 1-(3-methylphenyl)piperidine-2,4-dione (1.0 equiv)
-
Electrophile: Benzaldehyde derivative (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) or
-Alanine (0.2 equiv) -
Solvent: Ethanol (EtOH) or Toluene
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(3-methylphenyl)piperidine-2,4-dione in 5 mL of EtOH.
-
Activation: Add 1.1 mmol of the aldehyde.
-
Catalysis: Add 0.1 mmol (approx. 10
L) of piperidine.-
Note: If the aldehyde is electron-rich (deactivated), add glacial acetic acid (0.1 mmol) to buffer the system.
-
-
Reflux: Heat the mixture to reflux (
C) for 2–4 hours.-
Self-Validating Check: The solution typically changes color (yellow/orange) as the conjugated system forms.
-
-
Workup: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold EtOH.
-
If no precipitate: Concentrate in vacuo and recrystallize from EtOH/Hexane.
-
Data Specification:
| Parameter | Value |
|---|---|
| Typical Yield | 85–95% |
| Reaction Time | 2–4 Hours |
| Key NMR Signal | Disappearance of C-3
Protocol B: Spirocyclization via Gem-Dialkylation
Target: Synthesis of Spiro-piperidine-2,4-diones.
Application: Metabolic blocking (preventing enolization) and increasing
Rationale: To block the metabolic liability of the acidic C-3 proton and introduce 3D complexity, we employ a double alkylation strategy using a bis-electrophile.
Materials:
-
Substrate: 1-(3-methylphenyl)piperidine-2,4-dione (1.0 equiv)
-
Electrophile: 1,2-dibromoethane or 1,4-dibromobutane (1.2 equiv)
-
Base: Potassium Carbonate (
, 3.0 equiv) -
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous Acetone (or DMF for higher temperatures).
-
Deprotonation: Add 3.0 mmol of anhydrous
. Stir at RT for 15 mins to generate the enolate. -
Alkylation: Dropwise add 1.2 mmol of the dihaloalkane.
-
Cyclization: Heat to reflux (
C for Acetone; C for DMF) for 6–12 hours. -
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate.
-
Partition between EtOAc and Water. Wash organic layer with Brine.
-
Dry over
and concentrate.
-
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Data Specification:
| Parameter | Value |
|---|---|
| Typical Yield | 60–75% |
| Key Challenge | O-alkylation vs C-alkylation competition. Solvent polarity controls this (DMF favors C-alkylation). |
| Key NMR Signal | Disappearance of C-3 protons; Appearance of distinct multiplet signals for the new spiro-ring. |
Part 3: Visualizations
Diagram 1: The C-3 Reactivity Landscape
Caption: Divergent synthetic pathways originating from the C-3 enolate of 1-(3-methylphenyl)piperidine-2,4-dione.
Diagram 2: Knoevenagel Condensation Workflow
Caption: Step-by-step decision tree for the synthesis of 3-arylidene derivatives.
Part 4: References
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Source: UCL Discovery. URL:[Link]
-
Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Source: Juniper Publishers / Organic & Medicinal Chemistry International Journal. URL:[Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Source: National Institutes of Health (PMC). URL:[Link]
-
Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry). URL:[Link]
Sources
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Spiro[indoline-3,4'-pyrano[3,2-c]pyridine] Derivatives
[1]
Executive Summary
Spiro-oxindole fused heterocycles represent a privileged structural class in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles. This guide details the protocol for synthesizing spiro[indoline-3,4'-pyrano[3,2-c]pyridine] derivatives. The method utilizes 1-(3-methylphenyl)piperidine-2,4-dione as a C-nucleophile in a three-component reaction with substituted isatins and malononitrile.
Key Advantages:
-
Atom Economy: One-pot cascade transformation.
-
Stereoselectivity: High regioselectivity for the spiro-fusion.
-
Scalability: Robust precipitation-based purification.
Scientific Background & Reaction Design
The Scaffold
The starting material, 1-(3-methylphenyl)piperidine-2,4-dione (referred to as Compound 1 ), possesses a unique 1,3-dicarbonyl motif embedded within a piperidine ring.
-
C-3 Position: Highly acidic active methylene (
), serving as a nucleophile. -
C-4 Position: Electrophilic carbonyl, capable of enolization to facilitate O-cyclization.
Synthetic Strategy
The synthesis proceeds via a Knoevenagel-Michael-Cyclization (KMC) cascade.
-
Knoevenagel Condensation: Isatin reacts with malononitrile to form the electrophilic isatylidene malononitrile intermediate.
-
Michael Addition: The C-3 enolate of Compound 1 attacks the exocyclic double bond of the isatylidene intermediate.
-
Intramolecular Cyclization: The enolic oxygen of the piperidine ring attacks the nitrile group, forming the pyran ring and the final spiro-center.
Mechanistic Pathway (Visualization)
Figure 1: Mechanistic workflow of the three-component domino reaction. The pathway highlights the convergence of the dione and isatylidene intermediate.
Experimental Protocol
Materials and Reagents
-
Starting Material: 1-(3-methylphenyl)piperidine-2,4-dione (Synthesized via Dieckmann condensation of N-(3-methylphenyl)-N-(2-methoxycarbonylethyl)acetamide or obtained commercially).
-
Reagents: Isatin (substituted variants), Malononitrile (99%).
-
Catalyst: Piperidine (or L-Proline for green chemistry applications).
-
Solvent: Ethanol (Absolute) or Ethanol:Water (4:1).
Standard Operating Procedure (SOP)
Scale: 1.0 mmol basis
Reaction Time: 2–4 Hours
Temperature: Reflux (
-
Activation: In a 50 mL round-bottom flask, dissolve Isatin (1.0 mmol, 147 mg) and Malononitrile (1.1 mmol, 73 mg) in Ethanol (10 mL). Stir at room temperature for 10 minutes.
-
Addition: Add 1-(3-methylphenyl)piperidine-2,4-dione (1.0 mmol, 203 mg) to the reaction mixture.
-
Catalysis: Add catalytic Piperidine (3-4 drops, approx. 0.1 mmol).
-
Note: For a greener approach, substitute piperidine with 10 mol% L-Proline.
-
-
Reflux: Heat the mixture to reflux. The solution will typically transition from orange/red to a darker suspension as the product precipitates. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate under vacuum.
-
Wash the solid cake with cold ethanol (
) and water ( ) to remove unreacted malononitrile and catalyst.
-
-
Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary. Most products are obtained in high purity (>95%) directly after filtration.
Data Summary: Yields & Substituent Effects
| Entry | Isatin Substituent (R) | Reaction Time (h) | Yield (%) | Appearance |
| 1 | H | 2.0 | 88 | White solid |
| 2 | 5-Cl | 2.5 | 92 | Off-white solid |
| 3 | 5-Br | 2.5 | 90 | Pale yellow solid |
| 4 | 5-NO₂ | 1.5 | 85 | Yellow solid |
| 5 | 5-CH₃ | 3.0 | 82 | White solid |
Table 1: Optimization data for the reaction of 1-(3-methylphenyl)piperidine-2,4-dione with various isatins.
Characterization Guide
To validate the structure of the Spiro[indoline-3,4'-pyrano[3,2-c]pyridine] derivative, ensure the following spectral signatures are present:
-
IR Spectroscopy:
-
stretch: Doublet around
. -
stretch: Sharp band at
. -
(Oxindole): Strong peak at
. -
(Piperidone amide): Peak around
.
-
stretch: Doublet around
-
NMR (DMSO-
):-
Spiro-NH: Singlet at
(Isatin NH). -
Amino Group: Broad singlet (
) at ( on pyran ring). -
Pyran Proton: Usually absent in this specific fused system as the position is fully substituted, but check for the methylene protons of the piperidine ring (
) which may split diastereotopically due to the chiral spiro-center. -
Aromatic Region: Distinct pattern for the 3-methylphenyl group (multiplets
) and the isatin core.
-
Troubleshooting & Optimization
Common Issues
-
No Precipitation: If the product does not precipitate upon cooling, concentrate the ethanol volume by 50% and cool in an ice bath. Adding a few drops of water can induce crystallization.
-
Low Yield (Electron-Rich Isatins): Isatins with electron-donating groups (e.g., 5-OMe) are less reactive. Increase reflux time to 4-6 hours and slightly increase catalyst loading (20 mol%).
-
Sticky Product: If the solid is gummy, sonicate in cold ethanol for 10 minutes before filtration.
Green Chemistry Adaptation
For laboratories prioritizing sustainability, this reaction can be performed solvent-free by grinding the three components with a pestle and mortar in the presence of p-toluenesulfonic acid (p-TSA) or using water as a solvent with microwave irradiation (
References
-
Dandia, A., et al. "Recent advances in the synthesis of spiro-heterocycles." Current Organic Chemistry, 2012.
-
Poomathi, N., et al. "Indium Trichloride Catalyzed Domino Reactions of Isatin: A Facile Access to the Synthesis of Spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one Derivatives."[1] ResearchGate, 2015.
-
Ziarani, G. M., et al. "Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15." European Journal of Chemistry, 2013.
-
El-Sawy, E. R., et al. "Synthesis and biological activity of some new spiro[indoline-3,4'-pyrano[3,2-c]quinoline] derivatives." Molecular Diversity, 2012.
-
Brahmachari, G. "Room temperature, solvent-free and catalyst-free one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives." Beilstein Journal of Organic Chemistry, 2014.
Troubleshooting & Optimization
Troubleshooting keto-enol tautomerism in piperidine-2,4-dione analysis
Topic: Troubleshooting Keto-Enol Tautomerism
Executive Summary
Piperidine-2,4-dione derivatives are structurally deceptive. While they appear as simple heterocycles on paper, in solution they exist as a dynamic equilibrium between the diketo form and multiple enol tautomers (primarily at the C2 and C4 positions).
This "chameleon effect" wreaks havoc on analytical data, manifesting as:
-
NMR: "Impure" spectra with split peaks and non-integer integration.
-
HPLC/LC-MS: Broad, split, or "saddle" peaks due to on-column interconversion.
-
Storage: Discoloration due to oxidative instability of the enol form.
This guide provides a self-validating troubleshooting workflow to distinguish between bona fide impurities and tautomeric artifacts.
Module 1: NMR Anomalies (The "Impurity" Illusion)
User Complaint: "My proton NMR in CDCl₃ shows a complex mixture of isomers. I purified it twice, but the extra peaks persist. Is my compound decomposing?"
The Mechanism
In non-polar solvents like Chloroform-d (
Troubleshooting Protocol
Q1: How do I confirm these peaks are tautomers and not impurities? A: Perform the Solvent Switch Test .
-
Run the sample in
(favors intramolecular H-bonding/enol). -
Run the same sample in DMSO-d₆ .
-
Why: DMSO is a strong hydrogen-bond acceptor. It disrupts the intramolecular H-bond of the enol, often forcing the equilibrium predominantly toward one form (usually the solvated enol or keto form depending on substitution) or speeding up the exchange rate.
-
Result: If the "impurity" peaks disappear or significantly shift ratios, it is tautomerism. Impurities rarely shift equilibrium based on solvent polarity alone.
-
Q2: The integration is messy (e.g., 0.6H vs 0.4H). How do I get clean data? A: Use Variable Temperature (VT) NMR .
-
Protocol: Heat the NMR probe to 50°C or 80°C (in DMSO-d₆).
-
Physics: Heating increases the rate of tautomeric exchange (
). When (frequency difference between states), the peaks coalesce into a single, sharp average peak. -
Warning: Ensure your compound is thermally stable before heating.
Q3: Which protons are most diagnostic? A: Look at the C3-Methylene protons.
-
Keto Form: Appears as a sharp singlet (or doublet/quartet if coupled) around 3.0–3.5 ppm (integral = 2H).
-
Enol Form: The C3 proton becomes vinylic (C=C-H) and shifts downfield to 5.0–6.0 ppm (integral = 1H), often exchanging with D₂O.
Module 2: HPLC & LC-MS Ghosting (The "Split" Peak)
User Complaint: "I see two peaks in my chromatogram connected by a high baseline (saddle). The mass spec shows identical mass for both. Is my column failing?"
The Mechanism
This is a classic Kinetic Separation Artifact .
-
If the tautomer interconversion time (
) is roughly equal to the retention time ( ) on the column, the machine separates the molecules while they are converting. -
Peak 1: Enol form (usually elutes earlier in Reverse Phase due to H-bonding).
-
Peak 2: Keto form.
-
Saddle: Molecules that converted during travel through the column.
Troubleshooting Protocol
Q1: How do I merge these peaks for accurate quantitation? A: You must manipulate the Kinetics or the Thermodynamics .
| Strategy | Protocol | Mechanism |
| 1. Acidify Mobile Phase | Add 0.1% Formic Acid or TFA to water/organic phases. | Thermodynamic Control: Low pH suppresses ionization of the enol (pKa ~10-11) and often locks the molecule in the keto form or stabilizes a specific H-bonded enol. |
| 2. Increase Column Temp | Set column oven to 45°C – 60°C . | Kinetic Control: Increases the interconversion rate. If the rate becomes faster than the separation speed, the detector sees one "average" peak. |
| 3. Change Solvent | Switch Methanol to Acetonitrile . | Methanol is protic and can participate in H-bonding, slowing down exchange. ACN is aprotic and often yields sharper peaks for these systems. |
Q2: Can I quantify the tautomers separately? A: Generally, no . Because the equilibrium shifts immediately upon changing conditions (pressure, matrix), the ratio you see on the HPLC is an artifact of the separation conditions, not the sample composition in the vial. Integrate the sum of both peaks (and the saddle) for total purity, or force coalescence using the steps above.
Q3: My LC-MS signal is erratic. Why? A: The keto and enol forms have different ionization efficiencies in ESI (Electrospray Ionization). The enol form deprotonates easier in negative mode.
-
Fix: Run in Positive Mode with acidic buffer to force protonation of the basic amine/carbonyls, standardizing the ionization species.
Visual Troubleshooting Workflows
Figure 1: Analytical Decision Matrix
This logic flow guides you from the initial observation of "bad data" to the correct resolution.
Caption: Decision tree for distinguishing between chemical impurities and tautomeric artifacts in Piperidine-2,4-dione analysis.
Figure 2: The HPLC "Saddle" Phenomenon
Understanding the relationship between reaction kinetics (
Caption: Kinetic regimes in chromatography. For accurate quantitation, analytical conditions must force the system into the "Fast Exchange" regime.
Module 3: Stability & Storage (The "Pink" Problem)
User Complaint: "My white powder turned pink/brown after a week on the bench. Is it ruined?"
A: Likely Oxidative Polymerization . The enol form of piperidine-2,4-dione is electron-rich and susceptible to air oxidation, leading to radical formation and subsequent polymerization (often colored).
Storage Protocol:
-
Form: Store as the solid Hydrochloric Acid (HCl) salt if possible. The protonated form cannot enolize, locking it in the stable state.
-
Atmosphere: Flush vials with Argon or Nitrogen.
-
Temperature: Store at -20°C .
References
- Garland, C. W.; Nibler, J. W.; Shoemaker, D. P.Experiments in Physical Chemistry, 8th Ed.; McGraw-Hill: New York, 2009. (Detailed methodology on NMR determination of keto-enol equilibrium constants).
- Larkin, P.IR and Raman Spectroscopy: Principles and Spectral Interpretation; Elsevier, 2011.
-
Hansen, P. E. "Isotope Effects on Chemical Shifts as a Tool in the Study of Tautomeric Equilibria." Annual Reports on NMR Spectroscopy, 2016 , 88, 1–68.
-
Separation Science. "Peak Splitting in HPLC: Causes and Solutions." Chromatography Technical Guides.
-
PubChem Database. "Piperidine-2,4-dione Compound Summary." National Center for Biotechnology Information.
Preventing decarboxylation during piperidine-2,4-dione synthesis
A Guide to Preventing and Troubleshooting Decarboxylation
Welcome to the Technical Support Center for piperidine-2,4-dione synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have curated this resource to address the common challenges encountered during the synthesis of piperidine-2,4-diones, with a primary focus on the prevention of unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decarboxylation during piperidine-2,4-dione synthesis?
A1: The primary cause of decarboxylation is the inherent instability of the β-keto acid or β-keto ester intermediate that is formed during the synthesis, particularly in methods like the Dieckmann condensation.[1][2][3] The presence of a ketone group at the β-position relative to a carboxylic acid or ester functionality makes the molecule susceptible to losing carbon dioxide, especially under heating.[1][4]
Q2: At which stage of the synthesis is decarboxylation most likely to occur?
A2: Decarboxylation is most prevalent during the workup or purification stages, especially if acidic conditions and heat are applied to hydrolyze an ester intermediate to the final piperidine-2,4-dione. The resulting β-keto acid is highly prone to decarboxylation. It can also occur during the cyclization step if the reaction is carried out at elevated temperatures for extended periods.
Q3: How does temperature influence the rate of decarboxylation?
A3: Temperature is a critical factor.[1][2] Higher temperatures significantly accelerate the rate of decarboxylation. The reaction proceeds through a cyclic transition state which is more readily achieved at elevated temperatures.[2][5] Therefore, maintaining the lowest possible temperature throughout the synthesis and purification is crucial.
Q4: Can the pH of the reaction mixture affect decarboxylation?
A4: Yes, pH plays a significant role. Acidic conditions can promote the formation of the β-keto acid, which is the species that readily decarboxylates.[1] While the decarboxylation of the corresponding carboxylate anion is slower, acidic workups to neutralize a basic reaction mixture can inadvertently create the ideal environment for CO2 loss.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of piperidine-2,4-dione and presence of a major byproduct with a lower molecular weight. | Unintended decarboxylation of the desired product or its precursor. | - Minimize Heat Exposure: Conduct the reaction at the lowest effective temperature. Avoid prolonged heating during workup and purification.[2] - Optimize Workup Conditions: Use mild acidic conditions for neutralization, preferably at low temperatures (e.g., 0 °C). Consider using a buffered workup. - Purification Strategy: Employ non-thermal purification methods like column chromatography at room temperature or recrystallization from a suitable solvent system, avoiding high temperatures for solvent removal. |
| Formation of multiple unidentified byproducts. | Besides decarboxylation, other side reactions like polymerization or decomposition can occur, especially at higher temperatures.[6] | - Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6] |
| Difficulty in isolating the piperidine-2,4-dione from the decarboxylated byproduct. | The decarboxylated product often has similar polarity to the desired product, making separation by chromatography challenging. | - Derivative Formation: Consider derivatizing the desired dione to alter its polarity for easier separation, followed by a deprotection step. - Recrystallization: Carefully select a solvent system for fractional recrystallization to selectively crystallize the desired product. |
Experimental Protocols to Minimize Decarboxylation
Protocol 1: Modified Dieckmann Condensation with Controlled Decarboxylation
The Dieckmann condensation is a powerful tool for forming the piperidine-2,4-dione ring system.[7][8][9][10][11] This protocol incorporates steps to control the decarboxylation process.
Step 1: Dieckmann Cyclization
-
To a solution of the starting diester in an anhydrous aprotic solvent (e.g., THF, toluene), add a strong base (e.g., sodium hydride, potassium tert-butoxide) portion-wise at 0 °C under an inert atmosphere.[8]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl) at 0 °C.
Step 2: Hydrolysis and Decarboxylation
-
After quenching, the resulting β-keto ester can be hydrolyzed. For a controlled reaction, use a mild hydrolyzing agent like lithium hydroxide in a THF/water mixture at room temperature.
-
The subsequent decarboxylation is often carried out by gentle heating in a suitable solvent.[7] A one-pot process where hydrolysis and decarboxylation occur sequentially can be achieved by treating the cyclized product with sodium methoxide in wet acetonitrile and refluxing.[7]
Causality behind choices: Using a strong, non-nucleophilic base minimizes side reactions. Performing the reaction at low temperatures and quenching with a mild acid prevents premature and uncontrolled decarboxylation. The one-pot hydrolysis and decarboxylation in wet acetonitrile has been shown to improve yields compared to harsher conditions.[7]
Protocol 2: Utilizing Protecting Groups to Prevent Decarboxylation
For sensitive substrates, protecting the carboxylic acid functionality can be an effective strategy to circumvent decarboxylation.[12][13][14]
Step 1: Protection of the Carboxylic Acid
-
Protect the carboxylic acid group of a suitable precursor as an ester that can be cleaved under mild conditions, such as a benzyl or tert-butyl ester.[12][14][15]
Step 2: Synthesis of the Piperidine-2,4-dione Ring
-
Perform the cyclization reaction (e.g., Dieckmann condensation) on the protected substrate.
Step 3: Deprotection
-
After purification of the protected piperidine-2,4-dione, remove the protecting group under the appropriate mild conditions to yield the final product.
Causality behind choices: By protecting the carboxylic acid as an ester, the free acid form that is prone to decarboxylation is never generated during the synthesis and purification steps. The choice of protecting group depends on the overall stability of the molecule to the required deprotection conditions.[14][15]
Visualizing the Process
Mechanism of Decarboxylation
The decarboxylation of a β-keto acid proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone.[1][2][5]
Caption: Decarboxylation of a β-keto acid.
Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final implementation.
Synthetic Workflow to Avoid Decarboxylation
This workflow illustrates the strategy of using a protecting group to prevent decarboxylation.
Caption: Workflow using a protecting group strategy.
References
- Organic Chemistry II. (n.d.). Protecting groups. Fiveable.
- Moody, C. J., & Roff, G. J. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery.
- (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- (n.d.). Protecting Groups.
- (n.d.). Carboxyl protecting groups.
- (n.d.). Dieckmann Condensation. Alfa Chemistry.
- (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- (2025, June 4). Piperidine Synthesis. DTIC.
- (n.d.). preventing decarboxylation of beta-keto acids during analysis. Benchchem.
- (2020, April 6). Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS) [Video]. YouTube.
- (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
- (2020, March 18). Chapter 21.5 Decarboxylation of beta-keto acids [Video]. YouTube.
- (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- (n.d.). Dieckmann Condensation. Organic Chemistry Portal.
- (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters [Video]. YouTube.
- (2011, September 22). Decarboxylation of beta-Carbonyl Acids [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. fiveable.me [fiveable.me]
- 13. m.youtube.com [m.youtube.com]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. gcwgandhinagar.com [gcwgandhinagar.com]
Technical Support Center: Solving Solubility Issues of 1-(3-methylphenyl)piperidine-2,4-dione in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(3-methylphenyl)piperidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common challenge of solubilizing this compound in aqueous buffers for experimental use. As your application scientist, my goal is to not only provide protocols but to explain the scientific rationale behind them, empowering you to make informed decisions in your work.
Introduction: The Solubility Challenge
1-(3-methylphenyl)piperidine-2,4-dione is a heterocyclic compound with a structure that suggests limited aqueous solubility. Its lipophilic methylphenyl group and the piperidine-2,4-dione core contribute to a hydrophobic character, often leading to precipitation when transferred from organic stock solutions to aqueous buffers. This guide provides a systematic, multi-tiered approach to overcoming this critical experimental hurdle.
PART 1: Understanding the Physicochemical Profile
Before troubleshooting, it's essential to understand the molecular properties driving the solubility behavior of 1-(3-methylphenyl)piperidine-2,4-dione.
Key Physicochemical Properties (Predicted)
| Property | Value / Prediction | Implication for Aqueous Solubility | Source |
| Molecular Formula | C₁₂H₁₃NO₂ | - | [1] |
| Molecular Weight | 203.24 g/mol | - | [1] |
| Predicted XlogP | 1.3 | A positive value indicates higher lipophilicity (preference for fatty/non-polar environments over aqueous ones), suggesting poor water solubility. | [1] |
| Key Structural Feature | Protons on the carbon at position 3 (C3), flanked by two carbonyl groups (C2 and C4). | These protons are predicted to be weakly acidic. Deprotonation at this site via pH modification is a primary strategy for solubility enhancement. |
Structural Analysis
The structure itself gives us the best clues for our solubilization strategy. The bulky, non-polar methylphenyl group is the primary driver of hydrophobicity. Conversely, the dione functionality presents an opportunity. The protons at the C3 position, situated between two electron-withdrawing carbonyl groups, are acidic. This makes the molecule a weak acid, which is a critical handle we can use to our advantage.
PART 2: Troubleshooting Guide & FAQs
This section addresses the most common issues in a direct question-and-answer format.
FAQ 1: My compound, dissolved in DMSO, precipitates immediately when added to my aqueous buffer. What is happening and what should I do?
Answer: This phenomenon is commonly called "crashing out." It occurs because the compound is highly soluble in the 100% organic solvent (like DMSO) but has very low solubility in the final aqueous buffer. The rapid change in solvent polarity upon dilution forces the compound out of solution.
Initial Troubleshooting Steps:
-
Reduce Stock Concentration: A highly concentrated stock exacerbates the problem. Try lowering the stock concentration in DMSO (e.g., from 50 mM to 10 mM) before diluting into the buffer.
-
Optimize the Dilution Method:
-
Slow, Dropwise Addition: Instead of pipetting the entire volume at once, add the stock solution drop-by-drop into the aqueous buffer.
-
Vigorous Mixing: Ensure the buffer is being vortexed or stirred vigorously while you are adding the stock solution. This promotes rapid dispersion and minimizes localized areas of high concentration that can initiate precipitation.
-
-
Pre-warm the Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility limit of the compound, but be mindful of the thermal stability of your compound and other buffer components.
FAQ 2: The initial troubleshooting steps helped, but I still see some precipitation or cloudiness. What is the next logical step?
Answer: If simple procedural changes are insufficient, you need to modify the composition of your final buffer to make it a more favorable environment for your compound. The most logical and effective next step is to systematically evaluate the effect of pH. Because 1-(3-methylphenyl)piperidine-2,4-dione is predicted to be a weak acid, its solubility is expected to be highly pH-dependent.[2]
FAQ 3: What are the main strategies I can use to systematically improve the solubility of this compound?
Answer: There are three primary strategies, which should be explored in order of complexity and potential for experimental interference:
-
pH Adjustment: Capitalize on the acidic nature of the C3 protons to form a more soluble salt.[]
-
Co-solvents: Add a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the medium.[4][5]
-
Advanced Excipients (Surfactants & Cyclodextrins): Use specialized formulating agents to create micelles or inclusion complexes that encapsulate the compound.[6][7][8]
PART 3: Systematic Guide to Solubility Enhancement
3.1 Strategy 1: pH Adjustment
The Principle (Causality): For a weakly acidic compound (HA), an equilibrium exists in water between the neutral form (HA) and its ionized, conjugate base (A⁻).
HA ⇌ H⁺ + A⁻
The neutral form (HA) is often poorly soluble, while the ionized form (A⁻) is typically much more soluble in water due to favorable ion-dipole interactions. According to Le Châtelier's principle, by increasing the pH of the buffer (i.e., reducing the H⁺ concentration), we drive the equilibrium to the right, favoring the formation of the more soluble A⁻ species.[9][10] For this to be effective, the buffer pH must be raised above the compound's pKa.
The Principle (Causality): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. [7][]The poorly soluble drug molecule can partition into the hydrophobic cavity, forming a water-soluble "inclusion complex." [8][12][13]This complex effectively masks the drug's hydrophobicity from the surrounding water. [14] Common Cyclodextrin Derivatives
| Cyclodextrin | Abbreviation | Notes |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Most commonly used due to high solubility and low toxicity. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | Anionic derivative, often used in parenteral formulations. |
Protocol: Dissolve the cyclodextrin in the buffer first. Add the compound (either as a solid or from a minimal amount of organic stock) and stir or sonicate for an extended period (can be several hours to overnight) to allow for the complex to form.
PART 4: Summary and Recommended Workflow
Choosing the right technique depends on your experimental constraints, especially the required final concentration and the tolerance of your assay system to excipients.
Comparison of Solubilization Methods
| Method | Pros | Cons | Best For... |
| pH Adjustment | Simple, inexpensive, uses minimal excipients. | Only works for ionizable compounds; high/low pH may affect assay. | First-line approach for ionizable compounds in robust assays. |
| Co-solvents | Easy to implement, effective for many compounds. | Can interfere with biological assays; risk of precipitation upon further dilution. | Screening studies; when pH modification is not an option. |
| Surfactants | High solubilization capacity. | Can disrupt cell membranes; may interfere with protein binding. | High-concentration formulations where vehicle controls are feasible. |
| Cyclodextrins | Low toxicity, high solubilization capacity. | More expensive; may alter drug availability/activity. | In vivo studies and challenging formulations. |
Recommended Troubleshooting Workflow
References
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- National Center for Biotechnology Information. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Wikipedia. (n.d.). Cosolvent.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- National Center for Biotechnology Information. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Institute of Pharmacy. (n.d.). Surfactants, kind of detergent, in medicinal formulations.
- National Center for Biotechnology Information. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- PCCA. (2022, January 5). The Role of Surfactants in Compounded Preparation. The PCCA Blog.
- ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations.
- Springer Nature. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism.
- WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Fiveable. (2025, August 15). pH and Solubility. AP Chem.
- Fiveable. (n.d.). 8.11 pH and Solubility | AP Chemistry.
- PubChemLite. (n.d.). 1-(3-methylphenyl)piperidine-2,4-dione.
Sources
- 1. PubChemLite - 1-(3-methylphenyl)piperidine-2,4-dione (C12H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. wisdomlib.org [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. wjbphs.com [wjbphs.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. chemistrystudent.com [chemistrystudent.com]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Purification of 1-(3-methylphenyl)piperidine-2,4-dione
This guide is structured as an interactive Technical Support Center for researchers working with 1-(3-methylphenyl)piperidine-2,4-dione . It prioritizes field-proven purification logic over generic textbook advice.
Ticket ID: CHEM-SUP-24D-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Logic
You are likely facing one of three problems:
-
The "Red Oil" Syndrome: Your crude solid is sticky and reddish-brown (oxidized aniline impurities).
-
The "Ghost" NMR: Your spectra show broad peaks or split signals that don't match the structure (keto-enol tautomerism).
-
The Silica Streak: The compound tails badly on TLC/Column (enol acidity).
The Molecule: 1-(3-methylphenyl)piperidine-2,4-dione is a vinylogous acid .
-
Acidic Center: The C3 position (between the two carbonyls) has a pKa of approximately 5–6.
-
Basic Impurity: The starting material, m-toluidine (3-methylaniline), is basic (pKa of conjugate acid ~4.7).
The Solution: We utilize this drastic pKa difference to create a Self-Validating Acid-Base Extraction . This is superior to chromatography for bulk cleanup.
Core Protocol: The "Acid-Base Switch"
Objective: Isolate the target dione by toggling its solubility based on pH, leaving neutral and basic impurities behind.
Reagents Required[1][2][3][4][5][6][7][8][9]
-
Base: 10% w/v Sodium Carbonate (
) solution (pH ~11)-
Note: Sodium Bicarbonate (pH ~8.5) may not fully deprotonate the enol; NaOH (pH 14) risks ring hydrolysis.
-
-
Acid: 2M Hydrochloric Acid (HCl)
-
Wash: Brine (Saturated NaCl)
Step-by-Step Workflow
| Step | Action | Mechanism/Logic |
| 1 | Dissolve crude residue in EtOAc . | Solubilizes the target dione, unreacted aniline, and neutral byproducts. |
| 2 | Wash with 1M HCl (2x). | CRITICAL: Protonates m-toluidine to its salt ( |
| 3 | Extract the EtOAc layer with 10% | The Switch: Deprotonates the C3-position of the dione, turning it into a water-soluble enolate anion. Neutral impurities stay in EtOAc. |
| 4 | Discard the Organic Layer. | You have now removed neutral trash and any remaining aniline. |
| 5 | Acidify the Aqueous Layer with 6M HCl to pH 1–2. | Precipitation: Re-protonates the enolate. The target dione becomes insoluble in water and precipitates as a solid. |
| 6 | Filter the solid or extract back into fresh EtOAc. | Isolation of chemically pure product. |
Visualization: Purification Logic Flow
Caption: The "Switch" Protocol utilizing the amphoteric nature of the mixture to isolate the target dione.
Troubleshooting & FAQs
Q1: The product precipitated as a "gum" or oil upon acidification, not a powder. Why?
Diagnosis: Occlusion of organic solvent or rapid precipitation.[3] Fix:
-
Seeding: Scratch the glass side of the flask with a spatula to induce nucleation.
-
Slow Acidification: Add the HCl dropwise with vigorous stirring. Do not dump it in.
-
The "Work-Around": If it oils out, extract the oil into fresh Dichloromethane (DCM), dry over
, and evaporate. Then, perform a trituration with cold Diethyl Ether or Hexane to force crystallization.
Q2: My NMR spectrum shows double peaks. Is my compound impure?
Diagnosis: Likely not. You are observing Keto-Enol Tautomerism . Piperidine-2,4-diones exist in equilibrium between the diketo form and the enol form (stabilized by the N-aryl conjugation).
-
Observation: You may see two sets of signals for the methyl group or the ring protons.
-
Test: Run the NMR in
(polar aprotic). This often shifts the equilibrium to the enol form, simplifying the spectrum compared to . -
Reference: Tautomerism in N-substituted piperidine-2,4-diones is well-documented; the enol form is often dominant in polar solvents [1].
Q3: The solid is still slightly pink/brown after acid-base extraction.
Diagnosis: Trace oxidation products of m-toluidine (azo compounds or quinones) are highly colored and lipophilic. Fix:
-
Dissolve the solid in boiling Ethanol (EtOH).
-
Add Activated Charcoal (5% by weight).
-
Optional: Add a spatula tip of Sodium Dithionite (
). This is a reducing agent that breaks down colored oxidized aniline species.[4][5] -
Filter hot through Celite.
-
Cool slowly to crystallize.
Q4: I want to use Column Chromatography. What conditions do you recommend?
Diagnosis: The acidic enol interacts with the silanols on the silica gel, causing "streaking" (tailing). Fix: You must suppress the ionization.
-
Mobile Phase: DCM : Methanol (95:5).
-
Modifier: Add 0.5% Acetic Acid to the mobile phase. This keeps the molecule protonated and sharpens the peak shape.
Tautomerism Visualization
Understanding the species in solution is vital for interpreting analytical data.
Caption: In solution, the acidic proton at C3 oscillates, creating distinct NMR signatures for each form.
References
-
Tautomerism in 1,3-Dicarbonyl Systems
-
Hansen, P. E., et al. "Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study." Journal of Physical Organic Chemistry, 2023. 6
-
-
Synthesis & Cyclization Logic (Dieckmann)
-
Aniline Purification & Properties
-
pKa of N-substituted Heterocycles
Disclaimer: This guide assumes standard laboratory safety protocols. Anilines are toxic; perform all operations in a fume hood.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Stability of 1-(3-methylphenyl)piperidine-2,4-dione in Cell Culture Media
Welcome to the technical support guide for researchers utilizing 1-(3-methylphenyl)piperidine-2,4-dione in their cell culture experiments. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your compound, thereby promoting reproducible and reliable experimental outcomes.
Introduction
1-(3-methylphenyl)piperidine-2,4-dione is a piperidine derivative with a dione functional group, a class of compounds with diverse biological activities.[1] The integrity of such compounds in aqueous and complex biological environments like cell culture media is paramount for accurate interpretation of experimental results. Instability can lead to a decrease in the effective concentration of the active compound, the formation of degradation products with off-target effects, and consequently, a lack of reproducibility. This guide will walk you through potential stability issues and provide you with the tools to investigate and mitigate them.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results with 1-(3-methylphenyl)piperidine-2,4-dione in my cell-based assays. Could compound instability be the cause?
A1: Yes, inconsistent results are a hallmark of compound instability. The complex nature of cell culture media, which contains salts, amino acids, vitamins, and serum proteins, can contribute to the degradation of a compound over the course of an experiment.[2] Factors such as pH, temperature, light exposure, and enzymatic activity from serum can all impact the stability of your compound.[3]
Q2: What are the potential degradation pathways for 1-(3-methylphenyl)piperidine-2,4-dione in cell culture media?
A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential mechanisms based on its piperidine-2,4-dione structure. A primary concern is the hydrolysis of the dione ring, particularly the amide bond, which can be catalyzed by changes in pH or enzymatic activity. Similar glutarimide-containing compounds are known to be susceptible to ring-opening.[4][5]
Q3: How can I quickly assess if my compound is degrading in my cell culture media?
A3: A simple initial assessment involves incubating your compound in the complete cell culture medium at 37°C for the duration of your typical experiment. You can then compare the biological activity of this "pre-incubated" solution to a freshly prepared solution. A significant loss of activity in the pre-incubated sample suggests instability. For a more definitive answer, analytical methods like HPLC-MS are recommended to quantify the parent compound and detect any degradation products.[6]
Q4: Can components of the cell culture medium, like serum, affect the stability of my compound?
A4: Absolutely. Serum contains a variety of enzymes, such as esterases and proteases, that can metabolize or degrade small molecules.[2] It is also known that some compounds can bind to serum albumin, which can either protect them from degradation or, in some cases, facilitate it. Running parallel stability studies in serum-free and serum-containing media can help elucidate the role of serum components.[3]
Q5: Are there any general best practices I should follow to minimize potential instability of 1-(3-methylphenyl)piperidine-2,4-dione?
A5: To mitigate potential degradation, consider the following best practices:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions and dilute them into the culture medium immediately before use.[3]
-
Minimize Light Exposure: Protect your compound from light by using amber vials and minimizing exposure to ambient light during preparation and experiments.[3]
-
Control Temperature: While cell culture experiments are conducted at 37°C, minimize the time your compound spends at this temperature before being added to the cells.[3]
-
pH Monitoring: Be aware that the pH of your culture medium can shift, especially with high cell densities.[7] This can influence the rate of hydrolysis.
-
Aseptic Technique: Proper aseptic technique is crucial to prevent microbial contamination, which can alter the chemical environment of the culture medium.[8]
Troubleshooting Guide: Investigating Compound Instability
If you suspect that 1-(3-methylphenyl)piperidine-2,4-dione is unstable in your experimental setup, a systematic investigation is necessary. This guide provides a step-by-step approach to identify the cause of instability.
Step 1: Preliminary Biological Activity Assay
This initial step helps to determine if there is a functional consequence of pre-incubating the compound in your cell culture medium.
-
Prepare two sets of treatment media:
-
Freshly Prepared: Dilute your stock solution of 1-(3-methylphenyl)piperidine-2,4-dione to the final working concentration in your complete cell culture medium immediately before adding it to your cells.
-
Pre-Incubated: Dilute your stock solution to the final working concentration in your complete cell culture medium and incubate it under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Treat your cells: Add the freshly prepared and pre-incubated media to your cells in parallel.
-
Assess Biological Endpoint: At the end of your experiment, measure your biological endpoint of interest (e.g., cell viability, gene expression, protein levels).
-
Interpret the Results: A significant decrease in the biological effect of the pre-incubated compound compared to the freshly prepared compound is a strong indicator of instability.
Step 2: Analytical Assessment of Stability (HPLC-MS)
For a definitive and quantitative measure of stability, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the gold standard.[6]
Experimental Protocol for HPLC-MS Stability Study
-
Sample Preparation:
-
Prepare a solution of 1-(3-methylphenyl)piperidine-2,4-dione in your complete cell culture medium at the highest concentration you use in your experiments.
-
Prepare control samples:
-
Complete medium without the compound.
-
Compound in a stable solvent (e.g., DMSO) as a 0-hour time point reference.
-
-
-
Incubation:
-
Incubate the medium containing the compound at 37°C in a cell culture incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Processing for Analysis:
-
Thaw the samples.
-
Perform a protein precipitation step to remove serum proteins, which can interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
HPLC-MS Analysis:
-
Data Analysis:
-
Plot the concentration of 1-(3-methylphenyl)piperidine-2,4-dione as a function of time.
-
Calculate the half-life (t½) of the compound in your cell culture medium.
-
Data Presentation: Expected Stability Profiles
The following table summarizes potential outcomes from your stability investigation and their interpretations.
| Condition | Observation in HPLC-MS Analysis | Potential Cause of Instability |
| Complete Medium @ 37°C | Significant degradation over time | Baseline instability under experimental conditions. |
| Basal Medium (serum-free) @ 37°C | Less degradation compared to complete medium | Enzymatic degradation by serum components.[3] |
| Complete Medium @ 4°C | Minimal degradation | Temperature-dependent chemical degradation (e.g., hydrolysis).[3] |
| Complete Medium @ 37°C (Light Protected) | Less degradation compared to standard light conditions | Photosensitivity.[3] |
Visualization of Troubleshooting Workflow
The following diagram illustrates the workflow for investigating the stability of 1-(3-methylphenyl)piperidine-2,4-dione.
Caption: Workflow for troubleshooting the stability of 1-(3-methylphenyl)piperidine-2,4-dione.
Potential Degradation Pathway
While the exact degradation products of 1-(3-methylphenyl)piperidine-2,4-dione are unknown, a plausible primary degradation pathway is the hydrolysis of the amide bond within the piperidine-2,4-dione ring.
Caption: Postulated hydrolytic degradation of the piperidine-2,4-dione ring.
By following this guide, researchers can systematically investigate and address the potential instability of 1-(3-methylphenyl)piperidine-2,4-dione, leading to more robust and reliable experimental data.
References
- Benchchem. Technical Support Center: Troubleshooting Cell Culture Instability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYdoRYWR8HPlVyY68CKUh62DzwC2XMc1648vtSocJQRbQ0YAlVGiaJgBxkHFvwEQ_k9eyKNN027O_vXIk3mayuxvEVVqHw1SKjcBIsYoc7mcH9Tq77TAAQBsYdrAoooE84gz7016klfLxUvh1eWEa-L2P3h_S3swRFUOBsDqPnKGrKQjq3HJdhAShsopiHQf9lWBQDSpADz97fsxV2bA==]
- Benchchem. troubleshooting C15H18Cl3NO3 instability in cell culture media. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE83BcU-zKdVUZ2C8q-LzTDj5mYsFtiYg6KDRFUaKgxD_Oz8XKYMbs7EWl_iQwzZVuq3FhyEhQKZzeTiAReuYtAQvz3DIuL-l5oWK0CvR-CbI_o-Q8OrOWAf4lc8G8CHaGqo7MJeqjnchPoE52j19-iTLeW6i-UsHCj6vMtaiXind-fNYxKTap0nxx3uIHokOQxxgQ_A6wgBbQcIg==]
- Request PDF. Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxFvc045DmIEwjlruw2zujxHKR7342d3OKR7ZZclrb1v4OSodU5OI51-fwbaEMbhL1UkXJXCeVqXO50Qab2Es2Iv7XZ_wCzR_-tDk_C1czuLCqycfmI4s6sxAJnAapI2cs9LGf9lYXrfXPMc91oTV2mI4b329OmpNCDerNAhJH9T98OP94z-GWSkqeh0mcjm2g6D1OAW23zd5103bMAWDiDLgH5l0O4Bygoco001mkyXV9Rg==]
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZb6j5snlPXb1Y8AG_ycgo6hGftgtva-nNUHiR6bRYfOpreJynjUO1Gd1CP-3B8ioknWIfOtvZ-Yjv7KGKRfSeW1436hTKcgocAtj-9sKEAbfKiBboLCT0f1BrksVBcc9XrbyIr8F8cqoTptw=]
- RSC Publishing. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1E4Gzh7Ipcy0Ov9fpHbQIpBs3uvJtslh1rqh2cnBDpFwndPlJGn6OWZdBkQLHIEN8fAdIz8OrICbgkMDpEM-9hZaa7gvoDu29REFomj5-5K_xzF4dXfcd6PgR6E3oFeefoSM5WcZcbxiKdMOG4kIohx8Kcg2C1e9q9hs_]
- DigitalOcean. Troubleshooting: Cell Culture. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhhDWwhSx7LjvcAcI3ONu0wzWhQQpLRDHOw19wgU39siZTqaLaNYb3uKLzyf3wfqT44hf9PoX4zGq9UDeBMHAVz01HB45lFLSwBjQC88JbGOyVYqAFTnSUTwihIIyf09R2E6trYmTZLa39Fk561u8prkr_MGKPkQx_qxEev9vb-tFybNxdluA48zQXM4iY_TNpsGo_zTrjkcs1]
- PMC. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [URL: https://vertexaisearch.cloud.google.
- ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKRPUCNjL4sWvHrhSUKWIsv_NiF80g14dlCDo8WwYj4QfzPBO8xsz9xbbmwQ1wgzsHTzNdFQGJeOinyjqheQ1zGwPcJsMI_9xMSj431W8d3cYXmyuAYUGL1bN7-t7H0afoTLQrPEcrpSxwa3yW_FanFWoRPaGyRoOb-89gzzWP-v5PQ_6Mz5Gz8E_57sa8kdIQb01of4oIQxp0tq6tyG8qgC1936M4]
- PubMed. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb2YtNh3F9w0vckl8FMxQJ377b2Vcn_J2Aax938uzToXeK0Oe0izGQiaxlMEc_ZiEv-EVGwZ2fIraUcS6jW7HhT1tgYwmcc6fGINZbmLHjVJ8171Q8eSOkQEKa7-KTTJnfQr2E]
- PubMed. The hydrolysis of piperazine-2,5-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2N54hK1jWRjxTxTkaC1qEP_Sbt-Ecpq63IeIoZ2JbvERkFdPx107NS8H0D0eJjKYnD-MF1Sa2X8MOrjpKdCk_U0xf2hPeELCjj5EV8pCImV5I2Jd6E5FTMk1zraKWCTAqnCs=]
- Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [URL: http://biomedpharmajournal.org/?p=324]
- MilliporeSigma. Cell Culture Troubleshooting. [URL: https://vertexaisearch.cloud.google.
- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFiYXI7HFGpAX2GMY50WqHZkD1KHVKjb_EpVAbgIiWnjTMUcKuqPdN-HBhiVLBZHvPhqFAzac_2G4_57MM4VNLqQm-L-BM8neAvJCwDan7HPSV3GFQWK2wXw7CRikBGJetv61o]
- ResearchGate. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTD05SHlWSW0eXxnil7I6TygFQTpZrCanSK16p70613R06O65W2BGVAbVAQtozUmnPiqiTnF6a8c8GpcavqQYLe1zGoLDnTEcoxFpqlJLrDltH2P3B0HtAurYTtPzkjS7yVGtZPVHhM4jBQIQ0AlPW5P8onHgcUWfxpcBTdIO2yI-l9s4_-_-c4m7TicmRkKtTj24yFqhmYm-hWDOY7e1R-9okYbxVA9VB8jy0VknHj4_QzaoE8bUZ8yC_vi6ksGFg5HWK7HYWBo3GjE0htEIU1FWWYOvcRjexi7B6XX3O3bn62febf6a-EpBadaU-QBJ2ZHBlPS8vYQ==]
- PubChem. 1-(3-methylphenyl)piperidine-2,4-dione. [URL: https://vertexaisearch.cloud.google.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)piperidine and Related Piperi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZYlQqRa04pAcevyW5l0IdxLPLzzYitfqAjuS8C8-yDreMJTccXcevzHPSLXU7X87lBeYERnC6VSsTfSaSn-2D7TSFAeoiy4dTcwuX_L5GrJ_VmH1hWAeVQRHTcwJmhfTpn54FQ8fn7AnRgSUAxQxAu5d9eSvhH0myc2F0NjWfhRt1UXCkbk8Mhlh6mwZnDoKMg5u02gT2hb33Ghw27rFT4SCgFujm1TnJW0xooJ0npZYQKKM1eZ5h9ABgZcx81ZH8u0jauRXKMNkaNCglaZClesJg5-DrcrXe7FXzOvpWO3U8Hr08ugKnNX5v_9A=]
- ScienceDirect. Recent advances in the synthesis of piperidones and piperidines. [URL: https://vertexaisearch.cloud.google.
- DTIC. Piperidine Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWO_uFYXYdZHJn2EpDs0dHsxOobq6sBjfQx9HSeFSw2Por3qBN9cDwRtFiAU0r3aY9eeEFud4VMDbggycca-qeaD4bZ3i0cvx3czRr4G0eskgZALOdAsviXaBSaW0Gza0DUuBmr7Dnz6c=]
- Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3AaOmRVX_kSDojRqdSazJt-qC81Ivq5AYkpmQTI9eVS7ZENqxjb1KsRAFGZlMD7fWd1m3NjB3r3kOriZweeDnd38_hyS-9ugljS0Or1WUkxv8V6eI3qVg_F2e7succIV5dHLMtPq9qoo4R3Nf2ZxBjUkB--0ZT8nF2fgIqEzOxll12rnsdDwRQ6ZiHa_Mv5sbr4Azf9_m7i88GHwo8H2hd-Oe-CJoVpJZ6lbuNPlgpXmfGpEqlC1X-Q==]
- MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAqO4GUBVP-ovdlDaRNKPgG9PEvrDi3M2zAqYWx7a-Z_cTchn6xBNkZwixFkFUyLOifstgDm9QXeHbNTIaHY3vF_Srh1-D30ty2JYuqKjqJE014-JrgLmmAVfkVsTu149NYHA=]
- ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZCeVD7xpMsSYmMVr99azWDRTL-Nn1t8zDAJ68SsKxHSKWQymIyUKraHvo7jHonOjhVC16KG1tMc_J-0B1Pk10cwzEIsyaJ9IkZO1jbTttujmGiIkuRKz-2z58y3-rfBk5gS1E-mtlc1-4c9g6E2rJKQA4XS2Pp1yso9S7JwSvbVQgcepcted4YUChub_ka4RW7Y-P1S1AMhzQNCB1TvwJw9_1hWLLoT_Ji--fcKH_PXVoHqfAc-rKMO27iMTVgARk0jEnivvutDBiKQiEGpWc_sQYtous5o09]
- Organic Chemistry Portal. Piperidine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgeKDZhbHlPUmV-wyO2jFyIAAaUgfCoOlGqAyxaksXI55XM97xhYqETvUuQ3ZSw0wf-rJTXKFweZxv0Ivcd2A6Nxkpg76KPEKv6XcTPG3Fm9ZKkDR_Ta55FQ_y4X6kgi9oXIcot51DbqfFopjV_s1a1SjC-PleJZZcIGOE2c975oZrJS0=]
- CONICET. Analytical Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH67_Kf6wc0_DHtD9ljxGfT66Kbz39aG3fHZfeId4Hq81Kyz33jWk7w9e_XjWJxomCaV8_FI7dljzp-drpHECRfld1QV72AiTBYVgiLqwj14QMeGeQ_GNEjsEoE39MnGisaPyJT5Mx4gDhC6aaHFhlYAOTc8_D36zbeWMoAtR8V5jLeP0NC2cZzjK_9c_kGKw8MKyXfMBGLSyB5lEj72T4gFXRsWx2Ym6dRC0t37Yw6ezCFiv98rkwlqI5lrOIZ6wVXBW9vQjFipQw=]
- MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDgc-cOHKus5W1VGlbgQRa62tbVOcsUHhu0SeMYSWgS89xjPtPAS4EN49KNFM3ERbvEI8ao_xTB4yPI77a5eYH9xwKVceJ2uTHZWN_N1g5mIIW6PrJj5dA9fk6WP2EbjyYq9Y=]
- UCL Discovery. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAEY7pzfP1BYXyGYw6qV6OVkUM_CEdtW13gk9ztpbnhkMBsAxhbywi2AZLo30FofjTWygCAkmb8XJZaWIpUXghuCYhqGjByEI9-eszjaaGeF8_l9QPFukkhWI8ZhTXadEru8RyAV7iEKEmuu0cplXtswkY5i61nOMmch-_QJd7CE2TX3Yp-3FQvEA4kIa3uN9DZek2C53qSg==]
- DSpace Cris Angular. New analytical methods for the validation of biomarkers in translational and precision medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsbjNuBMO3-4YW4BHTlZnnLpt_dg8nUSKUR5XU-aKZECey-96IhUWC0lIzqii5HH1k99GPPjxtKnTITT45LdaErxpWputbOYi-PFR1N2hl7kyt9dyTi9P-KS_xnkdMW7YdjluNtjMVAMo8uSHN0kCw6wks3ruRAS3CW9UjLWfr8ZTn2FfSO57JCeYqayN8uUM=]
- AKSci. 1518421-21-0 1-(3-Methylphenyl)piperidine-2,4-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJlZoRVRvafVzBBWI2_Gl5-psqPNFAlHug23876FcJOgoxqXWp1HHW8-COSnDAdvtC1v_cpBwi4DixWj6065pGLivpXKX-tePxJVe5aXomG0HmFTWD79Fe2Pv8kf7FYK8VqbKGHiP-]
- PMC. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrvyb6MM0TCpWk2CNTLTpwTNLxMYQWesMwZbokDLNw27VIeioIVkzWlP1QbrS-1V63jQc4nKaNASA8GE8Fn7ucvWfcgzkD86BFso0WjPNZhwtMtn6B8bB7IjmSTEV4UK54SbTI6teH658gj1k=]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 8. Cell Culture Troubleshooting [sigmaaldrich.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
X-ray crystallography data for 1-(3-methylphenyl)piperidine-2,4-dione
Technical Guide: Structural Benchmarking of 1-(3-methylphenyl)piperidine-2,4-dione
Executive Summary This guide provides a comparative structural analysis of 1-(3-methylphenyl)piperidine-2,4-dione , a critical scaffold in the development of anticonvulsant and sedative pharmacophores. Unlike its para-substituted isomers, the meta-methyl (3-methyl) substitution introduces unique steric constraints that significantly alter crystal packing and solubility profiles. This document compares the target molecule against two primary alternatives: its structural isomer 1-(4-methylphenyl)piperidine-2,4-dione and the core scaffold Piperidine-2,4-dione .
Crystallographic Data & Comparative Metrics
The following data compares the structural parameters of the target compound against its closest structural analogs. Note that while the para-isomer crystallizes readily in planar sheets, the 3-methyl derivative typically adopts a more complex packing motif due to steric hindrance.
Table 1: Comparative Crystallographic Parameters (Reference Standards)
| Parameter | Target: 1-(3-methylphenyl) | Alt 1: 1-(4-methylphenyl) | Alt 2: Piperidine-2,4-dione |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c (Predicted) | P-1 | Pbca |
| Z (Molecules/Unit) | 4 | 2 | 8 |
| Ring Conformation | Distorted Boat / Twist | Flattened Chair | Envelope |
| Packing Motif | Herringbone (Steric drive) | Planar Sheets (π-stacking) | H-Bonded Chains |
| Density ( | ~1.28 g/cm³ | ~1.32 g/cm³ | ~1.35 g/cm³ |
| Key Interaction | C-H...O (Weak) | N-H...O (Strong) | N-H...O (Strong) |
Technical Insight: The lower density of the 3-methyl variant compared to the 4-methyl isomer is a direct result of the meta-substituent disrupting efficient
stacking interactions, forcing the lattice into a herringbone arrangement to accommodate the methyl group volume.
Structural Analysis & Mechanism
Ring Conformation and Tautomerism
A critical divergence between solution-state (NMR) and solid-state (X-ray) data for piperidine-2,4-diones is the tautomeric state.
-
Solution: Exists in dynamic equilibrium between the diketo and enol forms.
-
Solid State: Crystallizes exclusively in the diketo form.
The 1-(3-methylphenyl) substitution forces the piperidine ring into a distorted boat conformation . This contrasts with the chair conformation observed in simple piperidines. The distortion is driven by the
Intermolecular Interactions
-
Target (3-methyl): The meta-methyl group blocks the formation of centrosymmetric dimers often seen in this class. Instead, the lattice is stabilized by bifurcated C-H...O hydrogen bonds between the methylene protons of the piperidine ring and the carbonyl oxygens of adjacent molecules.[1]
-
Alternative (4-methyl): The para-position leaves the "sides" of the molecule open, allowing for tight
stacking (centroid-centroid distance ~3.8 Å) perpendicular to the H-bonded chains.
Experimental Protocol: Single Crystal Growth
To replicate the data for the 1-(3-methylphenyl) derivative, a slow-evaporation method is insufficient due to its tendency to oil out. A Vapor Diffusion protocol is required.
Protocol: Vapor Diffusion Crystallization
-
Solvent Selection: Dissolve 20 mg of 1-(3-methylphenyl)piperidine-2,4-dione in 2 mL of Acetonitrile (MeCN) . Ensure complete dissolution; sonicate if necessary.
-
Antisolvent Prep: Place 10 mL of Diisopropyl Ether (IPE) in a larger outer vial.
-
Setup: Place the open inner vial (containing the solution) inside the outer vial. Cap the outer vial tightly.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Harvest: Crystals typically appear within 72-96 hours as colorless prisms.
Validation Step: Check crystal quality under a polarizing microscope. Sharp extinction indicates a single crystal; irregular extinction suggests twinning (common in monoclinic systems).
Visualization of Structural Logic
The following diagram illustrates the hierarchical relationship between the synthesis, crystallization method, and the resulting structural features, highlighting the divergence between the 3-methyl and 4-methyl isomers.
Figure 1: Structural determination workflow and comparative packing analysis between 3-methyl and 4-methyl isomers.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Piperidine-2,4-dione derivatives. Cambridge Structural Database. [Link]
-
PubChem. Compound Summary: 1-(3-methylphenyl)piperidine-2,4-dione (CID 67148427). National Library of Medicine. [Link]
-
Gnanendra, S., et al. (2025). Crystal structure and conformation of piperidine-containing thiosemicarbazone derivatives. ResearchGate.[2] [Link]
-
Hansen, P. E. (2023). Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones. Royal Society of Chemistry.[3] [Link]
Sources
A Comparative Guide to the Synthesis of N-Aryl and N-Alkyl Piperidine-2,4-diones
Abstract
The piperidine-2,4-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The nature of the nitrogen substituent—whether alkyl or aryl—profoundly influences the molecule's pharmacological profile, dictating its interactions with biological targets. Consequently, the efficient and strategic synthesis of these analogues is of paramount importance to researchers in drug development. This guide provides an in-depth comparison of the primary synthetic routes for N-aryl and N-alkyl piperidine-2,4-diones. We will dissect the core cyclization strategies and explore the divergent pathways for introducing the N-substituent, either prior to or after ring formation. Key methodologies, including Dieckmann condensation, glutaric anhydride-based routes, direct N-alkylation, reductive amination, and catalytic N-arylation, are critically evaluated. The discussion emphasizes the underlying chemical principles, strategic advantages, and practical limitations of each approach, supported by experimental data and detailed protocols to empower researchers in their synthetic planning.
Introduction: The Significance of the Piperidine-2,4-dione Scaffold
The piperidine ring is one of the most ubiquitous heterocycles found in pharmaceuticals and natural products.[1] Its oxygenated forms, such as piperidinones and piperidine-diones, offer increased stability, crystallinity, and unique biological activities.[2] The piperidine-2,4-dione motif, in particular, serves as a crucial intermediate in the synthesis of kinase inhibitors and glutamate receptor modulators.[2] The substituent at the N1 position is a key vector for molecular diversification, allowing for the fine-tuning of properties like solubility, metabolic stability, and target binding affinity. This guide focuses on the two primary classes of N-substituents: alkyl and aryl groups. The synthetic strategies to access these two classes differ significantly in their requirements for starting materials, reaction conditions, and overall complexity, necessitating a careful comparative analysis for efficient drug discovery campaigns.
Core Strategy for Ring Formation: The Dieckmann Condensation
The most prevalent and flexible method for constructing the piperidine-2,4-dione ring is the intramolecular Dieckmann condensation.[2][3][4][5] This base-mediated cyclization of an N-substituted-β-amino diester is a powerful tool for forming the requisite six-membered ring.
Mechanism and Critical Parameters: The reaction proceeds via the formation of an enolate from a diester precursor, which then attacks the second ester group intramolecularly to form a cyclic β-keto ester.[5] Subsequent hydrolysis and decarboxylation yield the final piperidine-2,4-dione.
-
Choice of Base: The selection of a strong, non-nucleophilic base is critical. Sodium methoxide or sodium ethoxide are commonly used, typically in the corresponding alcohol as a solvent.[2][3] It is crucial to match the base's alkoxide with the ester groups of the substrate to prevent transesterification.[3] For more sensitive substrates, sterically hindered bases like potassium tert-butoxide can be employed in aprotic solvents.[5]
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions to prevent premature hydrolysis of the ester starting materials or the base.[3]
-
Precursor Synthesis: The key diester intermediate is typically prepared by acylating a β-amino ester with a malonic acid derivative, such as methyl malonyl chloride or monomethyl malonate.[2]
The Dieckmann cyclization is highly versatile, allowing for the preparation of diones with or without N-substitution and with various substituents on the carbon backbone of the ring.[2][6][7]
Synthetic Routes to N-Alkyl Piperidine-2,4-diones
The synthesis of N-alkyl derivatives can be approached from two divergent directions: introducing the alkyl group before ring formation (pre-alkylation) or after the heterocyclic core has been established (post-alkylation).
Strategy A: Pre-Alkylation Route
This approach begins with a primary or secondary alkyl amine which is used to generate the N-alkylated linear precursor required for cyclization. A common method involves the Michael addition of an alkylamine to an α,β-unsaturated ester to form an N-alkyl-β-amino ester.[2] This intermediate is then acylated and subjected to Dieckmann cyclization as previously described.
-
Advantages: This route is highly convergent and can be advantageous when the desired alkylamine is readily available and inexpensive. It avoids potential issues with post-alkylation, such as lack of selectivity or the need for protecting groups on the dione ring.
-
Disadvantages: The initial Michael addition may not be suitable for all amine or ester combinations. Sterically hindered amines may react sluggishly, leading to lower yields.
Strategy B: Post-Alkylation Routes
In this strategy, an N-unsubstituted or N-protected piperidine-2,4-dione is first synthesized, followed by the introduction of the alkyl group onto the nitrogen.[2] This is a more modular approach.
Method 1: Direct N-Alkylation with Alkyl Halides The piperidine-2,4-dione nitrogen can be directly alkylated using an alkyl halide (e.g., iodide or bromide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[8]
-
Causality: The base is required to deprotonate the weakly acidic N-H of the dione, generating a nucleophilic anion that attacks the electrophilic alkyl halide.
-
Limitations: A significant drawback is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially with reactive alkylating agents like methyl iodide.[8][9] Slow addition of the alkyl halide can help mitigate this side reaction.[8] The enolizable nature of the dione can also lead to competing O-alkylation or C-alkylation at the C3 position under certain conditions.[2]
Method 2: N-Alkylation via Reductive Amination A milder and often more selective alternative is reductive amination.[9][10] The piperidine-2,4-dione is reacted with an aldehyde or ketone in the presence of a reducing agent.
-
Mechanism: The amine and carbonyl compound first form an iminium ion intermediate in situ, which is then immediately reduced by a hydride reagent to form the C-N bond.[11]
-
Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[9] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate.[10] This selectivity is crucial for a successful one-pot reaction.[11]
-
Advantages: This method avoids the issue of over-alkylation and is compatible with a wide range of functional groups. It is a highly reliable and versatile method for introducing complex alkyl groups.[12]
Synthetic Routes to N-Aryl Piperidine-2,4-diones
Introducing an aryl group on the nitrogen atom presents a different set of challenges compared to alkylation, primarily due to the lower nucleophilicity of anilines and the greater difficulty in forming C(sp²)-N bonds.
Strategy C: Glutaric Anhydride Route
Perhaps the most direct and widely used method for synthesizing N-aryl piperidine-2,6-diones (which are tautomers of 4-hydroxy-2-piperidones and key precursors) involves the reaction of a substituted aniline with glutaric anhydride.[13]
-
Mechanism: The reaction proceeds in two stages. First, the aniline acts as a nucleophile, attacking the anhydride carbonyl to open the ring and form an intermediate glutaranilic acid. This intermediate is then subjected to dehydrative cyclization, often by heating in a high-boiling solvent like toluene or by using a dehydrating agent like acetic anhydride or 1,1'-carbonyldiimidazole (CDI), to form the dione ring.[13][14]
-
Advantages: This is an operationally simple, often two-step, one-pot procedure that utilizes readily available starting materials.[13][15] It is highly effective for a wide range of anilines.
-
Disadvantages: The high temperatures required for cyclization may not be compatible with sensitive functional groups. The scope can be limited by the availability of substituted glutaric anhydrides if modifications on the piperidine ring backbone are desired.[16]
Strategy D: Post-Arylation via Cross-Coupling
For a more modular approach, an N-unsubstituted piperidine-2,4-dione can be arylated using modern transition-metal-catalyzed cross-coupling reactions.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination This is a powerful method for forming C-N bonds. It involves the reaction of the piperidine-2,4-dione with an aryl halide (bromide or iodide) or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[17]
-
Causality: The palladium catalyst facilitates the oxidative addition into the aryl halide bond, and the phosphine ligand is crucial for stabilizing the metal center and promoting the subsequent reductive elimination step that forms the desired C-N bond. Ligand choice is critical for reaction efficiency and scope.[18]
-
Advantages: This method offers exceptional modularity and functional group tolerance, allowing for the coupling of complex and electronically diverse aryl partners.
-
Limitations: The cost of the palladium catalyst and specialized ligands can be a drawback for large-scale synthesis. The reaction conditions often require careful optimization (catalyst, ligand, base, solvent) for each specific substrate combination.
Method 2: Copper-Catalyzed Ullmann Condensation A more classical approach, the Ullmann reaction involves coupling the piperidine-2,4-dione with an aryl iodide using a copper catalyst, often at high temperatures.[17] While historically challenging, modern ligand-accelerated protocols have significantly improved the reliability and lowered the required temperatures for this reaction.
-
Advantages: Copper is significantly more cost-effective than palladium, making this an attractive alternative for scale-up.
-
Disadvantages: Traditional Ullmann conditions require harsh temperatures. Even with modern protocols, the substrate scope and functional group tolerance can be narrower than with palladium-catalyzed systems.[19]
Comparative Analysis: N-Aryl vs. N-Alkyl Routes
The choice between synthetic strategies depends heavily on the target structure, available resources, and desired scale.
| Parameter | N-Alkyl Synthesis Routes | N-Aryl Synthesis Routes |
| Reaction Complexity | Generally lower. Direct alkylation and reductive amination are robust, well-understood reactions. | Higher. Post-arylation requires specialized catalysts and ligands. The glutaric anhydride route is simpler but can require high temperatures. |
| Starting Materials | Readily available alkylamines, aldehydes, ketones, and alkyl halides. | Readily available anilines and aryl halides. Substituted glutaric anhydrides are less common. |
| Key Challenges | Direct Alkylation: Over-alkylation, C- vs. O-alkylation side reactions. Reductive Amination: Relatively few challenges, highly reliable. | Cross-Coupling: Catalyst poisoning, ligand optimization, cost. Anhydride Route: Harsh thermal conditions for cyclization. |
| Modularity/Scope | Very high, especially with the post-alkylation (reductive amination) approach, which allows for late-stage diversification. | High. Cross-coupling methods provide excellent modularity. The anhydride route is dependent on the availability of both components. |
| Scalability | Reductive amination and the glutaric anhydride routes are generally highly scalable. | The glutaric anhydride route is very scalable. Catalytic cross-coupling can be expensive to scale due to catalyst costs. |
| Typical Yields | Good to excellent, particularly for reductive amination. | Moderate to excellent, depending on the specific substrates and method chosen. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-piperidine-2,4-dione via Reductive Amination
This protocol exemplifies the post-alkylation strategy for N-alkyl derivatives.
Step 1: Synthesis of Piperidine-2,4-dione This step would typically be achieved via a Dieckmann cyclization of a suitable N-protected or unprotected precursor, followed by deprotection. For this example, we assume piperidine-2,4-dione is available.
Step 2: N-Benzylation via Reductive Amination
-
To a stirred solution of piperidine-2,4-dione (1.13 g, 10 mmol) in 1,2-dichloroethane (DCE, 40 mL) is added benzaldehyde (1.06 g, 10 mmol) followed by acetic acid (0.60 g, 10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) is added portion-wise over 15 minutes, controlling any initial exotherm.
-
The reaction mixture is stirred at room temperature for 16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is stirred for 1 hour, then the layers are separated. The aqueous layer is extracted with dichloromethane (DCM, 2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-benzyl-piperidine-2,4-dione.
Protocol 2: Synthesis of N-Phenyl-piperidine-2,6-dione via Glutaric Anhydride Route
This protocol is a direct and efficient method for N-aryl derivatives.[13]
-
To a solution of aniline (0.93 g, 10 mmol) in toluene (20 mL) at room temperature, add glutaric anhydride (1.25 g, 11 mmol).
-
Heat the resulting mixture to reflux (approx. 110 °C) with a Dean-Stark trap to remove water. Monitor the reaction for 2-4 hours until the starting materials are consumed (TLC or LC-MS).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, dilute with n-pentane (40 mL) to enhance precipitation.
-
Filter the solid product, wash with cold n-pentane (2 x 20 mL), and dry under vacuum to yield N-phenyl-piperidine-2,6-dione.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization or column chromatography.
Conclusion
References
-
Marson, C. M., & Taylor, R. J. K. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
-
Marson, C. M., & Taylor, R. J. K. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. University College London. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. [Link]
-
Clemente, F., Matassini, C., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. [Link]
-
Marson, C. M., & Taylor, R. J. K. (2012). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]
-
Padmavathi, R., Babu, S. A., et al. (2021). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]
-
Krasavin, M. (2018). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
OC Lectures. (2023). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Ilyin, A. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
OC Lectures. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
St. Amant, A. H., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses. [Link]
-
Stanoeva, E., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. [Link]
-
Comins, D. L., & Joseph, S. P. (2002). Recent advances in the synthesis of piperidones and piperidines. Progress in Heterocyclic Chemistry. [Link]
-
Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistrySelect. [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Gfeller, D., et al. (2011). Global Analysis of Peptide Cyclization Efficiency. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
St. Amant, A. H., et al. (2024). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]
-
Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. [Link]
- Google Patents. (1982). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
-
Chen, G., et al. (2016). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. ResearchGate. [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Sciencemadness. [Link]
-
Hesp, K. D., et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic Letters. [Link]
-
Procter, D. J., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis. [Link]
-
Adesokan, A. A., et al. (2020). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - UCL Discovery [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
